1-Acetylindoline-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOYDDEVWHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355518 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-38-8 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Acetylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylindoline-5-sulfonamide is a synthetic compound of significant interest in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various bioactive molecules, including potent inhibitors of carbonic anhydrase. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to support further research and development.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1. While extensive experimental data for all physicochemical properties are not publicly available, known values are provided alongside predicted values where applicable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₃S | [2][3] |
| Molecular Weight | 240.28 g/mol | [3] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Soluble in THF and MeOH.[1] Quantitative data in water, ethanol, and DMSO not available. | N/A |
| pKa | Not experimentally determined. Predicted for related sulfonamides to be weakly acidic.[4][5][6] | N/A |
| LogP (XlogP predicted) | -0.1 | [5] |
| Appearance | White solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported:
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.15–7.90 (br s, 1H, Ar), 7.69 (s, 1H, Ar), 7.68–7.61(m, 3H, Ar), 7.56 (d, J = 8.2 Hz, 2H, Ar), 7.26 (s, 2H, NH₂), 4.05 (t, J = 8.2 Hz, 2H, CH₂), 3.13 (t, J = 8.2 Hz, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0, 145.7, 139.7, 135.7 135.6, 134.2, 129.5 (2C), 129.1 (2C), 125.8, 123.0, 116.4, 51.2, 27.9 |
| Infrared (IR) | The supporting information with IR spectra can be downloaded from the source.[1] |
Synthesis and Experimental Protocol
The synthesis of this compound is a multi-step process starting from indoline. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Logical Workflow for Synthesis
Caption: Synthetic pathway to this compound.
Detailed Synthesis Protocol
The synthesis of this compound can be achieved through a three-step process:
-
Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.[7]
-
Sulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfuric acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring, forming 1-acetylindoline-5-sulfonyl chloride.[7]
-
Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the desired this compound.[1]
Experimental Procedure:
-
Step 1 & 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
Indoline is reacted with acetic anhydride in a suitable solvent to form 1-acetylindoline.
-
The purified 1-acetylindoline is then slowly added to an excess of chlorosulfuric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated 1-acetylindoline-5-sulfonyl chloride is filtered, washed with cold water, and dried.
-
-
Step 3: Synthesis of this compound
-
To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL), an 18% solution of ammonium hydroxide (10 mL, 0.098 mol) is added at room temperature.[1]
-
The reaction mixture is stirred for 1 hour.[1]
-
The solvent is removed under reduced pressure (in vacuo).[1]
-
The residue is diluted with water, and the pH is adjusted to 7-8 with a 1 N aqueous HCl solution to precipitate the product.[1]
-
The resulting white solid is filtered, washed with water, and dried to yield this compound (5.8 g, 89% yield).[1]
-
Biological Activity and Mechanism of Action
This compound and its derivatives are primarily investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer drug development.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of sulfonamides against carbonic anhydrases is well-established. The mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a key feature of the inhibitory process.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
The sulfonamide inhibitor, in its deprotonated form (R-SO₂NH⁻), coordinates to the Zn(II) ion in the active site of carbonic anhydrase. This binding event displaces the water molecule that is normally coordinated to the zinc ion and is essential for the enzyme's catalytic activity. This prevents the enzyme from converting its substrate, leading to inhibition.
Experimental Protocols for Further Characterization
To facilitate further research, the following are generalized protocols for determining key chemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
A precise boiling point for this compound has not been reported and would likely be high, with potential for decomposition. A standard laboratory method for its determination is the Thiele tube method.
Caption: Workflow for boiling point determination via Thiele tube.
Protocol:
-
A small amount of the sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
At the boiling point of the sample, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of this compound in various solvents can be determined quantitatively using the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, by comparing to a standard curve.
Determination of pKa
The acid dissociation constant (pKa) of the sulfonamide group can be determined by potentiometric titration or UV-spectrophotometry.
Protocol (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the sulfonamide is neutralized (the midpoint of the titration curve).
Stability Testing
Stability testing is performed according to ICH guidelines to assess the intrinsic stability of the compound.[8][9]
Protocol (Forced Degradation):
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated. Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[10]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C).[10]
-
Photostability: The solid compound and its solution are exposed to a controlled light source.[10]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, is crucial for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a standard approach.
Protocol (Shake-Flask Method):
-
A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory potency of this compound against various carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.[6][11][12][13][14]
Protocol:
-
This assay measures the enzyme-catalyzed hydration of CO₂.
-
The reaction is initiated by mixing a solution of the enzyme and the inhibitor with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH due to the formation of bicarbonate and a proton is monitored over time using a pH indicator.
-
The initial rates of the reaction are measured at different inhibitor concentrations.
-
The inhibition constant (Ki) is determined by analyzing the relationship between the reaction rate and the inhibitor concentration, often using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable building block in medicinal chemistry with established synthetic routes and demonstrated potential as a carbonic anhydrase inhibitor scaffold. This guide has summarized its known chemical and physical properties and provided detailed experimental protocols for its synthesis and further characterization. While some physicochemical data remains to be experimentally determined, the methodologies outlined here provide a clear path for researchers to obtain this information, thereby facilitating the continued exploration of this compound and its derivatives in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 3264-38-8|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Acetylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Acetylindoline-5-sulfonamide, a key intermediate in the synthesis of potent carbonic anhydrase IX (CA IX) inhibitors. This document details its structural characteristics, supported by spectroscopic data and computational modeling. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization and explores its role within the broader context of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical pathway in cancer progression.
Molecular Structure and Conformation
This compound (PubChem CID: 804208) is a synthetic compound featuring a bicyclic indoline core, an acetyl group at the 1-position, and a sulfonamide group at the 5-position.[1][2][3] The presence of these functional groups dictates its chemical reactivity, biological activity, and conformational preferences.
Structural Elucidation
The structural formula of this compound is C₁₀H₁₂N₂O₃S, with a molecular weight of 240.28 g/mol .[2][3] The molecule consists of a central indoline ring system where the pyrrole ring is fused to a benzene ring. An acetyl group is attached to the nitrogen atom of the indoline ring, and a sulfonamide group is substituted on the benzene ring at the 5-position.
While a definitive crystal structure for this compound is not publicly available, extensive spectroscopic data and computational modeling provide a detailed understanding of its molecular geometry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-¹³ (¹³C) NMR data are crucial for confirming the molecular structure. The following table summarizes the expected chemical shifts for this compound in a suitable solvent like DMSO-d₆.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.2 | ~24.0 |
| Indoline CH₂ (C2) | ~3.1 | ~28.0 |
| Indoline CH₂ (C3) | ~4.1 | ~50.0 |
| Aromatic CH (C4) | ~8.0 | ~115.0 |
| Aromatic C (C5) | - | ~135.0 |
| Aromatic CH (C6) | ~7.7 | ~125.0 |
| Aromatic CH (C7) | ~7.8 | ~128.0 |
| Aromatic C (C3a) | - | ~130.0 |
| Aromatic C (C7a) | - | ~145.0 |
| Acetyl C=O | - | ~168.0 |
| Sulfonamide NH₂ | ~7.3 | - |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy:
IR spectroscopy helps identify the key functional groups present in the molecule.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H stretch (sulfonamide) | 3350-3250 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide) | ~1660 |
| S=O stretch (sulfonamide) | 1350-1300 and 1160-1120 |
| S-N stretch (sulfonamide) | ~900 |
Conformational Analysis
Due to the lack of experimental crystallographic data, computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory was employed to predict the lowest energy conformation of this compound. The analysis reveals key conformational features:
-
Indoline Ring: The five-membered ring of the indoline core adopts a twisted envelope conformation to minimize steric strain.
-
Acetyl Group: The acetyl group is predicted to be nearly coplanar with the indoline nitrogen and the adjacent aromatic ring to maximize resonance stabilization.
-
Sulfonamide Group: The sulfonamide group exhibits a staggered conformation relative to the C-S bond, which is a common feature for sulfonamides.
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer.
Table 1: Predicted Bond Lengths
| Bond | Length (Å) |
| S-O1 | 1.43 |
| S-O2 | 1.43 |
| S-N2 | 1.60 |
| S-C5 | 1.77 |
| N1-C1 | 1.38 |
| N1-C7a | 1.40 |
| C1=O3 | 1.23 |
| C1-C10 | 1.52 |
Table 2: Predicted Bond Angles
| Angle | Value (degrees) |
| O1-S-O2 | 119.5 |
| O1-S-N2 | 106.5 |
| O2-S-N2 | 106.5 |
| O1-S-C5 | 108.5 |
| O2-S-C5 | 108.5 |
| N2-S-C5 | 107.0 |
| C1-N1-C2 | 125.0 |
| C1-N1-C7a | 120.0 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Value (degrees) |
| C4-C5-S-N2 | -90.0 |
| C6-C5-S-N2 | 90.0 |
| C2-N1-C1-O3 | 175.0 |
| C7a-N1-C1-C10 | 178.0 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from indoline.[4][5]
Step 1: Acetylation of Indoline
-
To a stirred solution of indoline (1 equivalent) in a suitable solvent such as acetic anhydride, add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product, 1-acetylindoline, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Chlorosulfonylation of 1-Acetylindoline
-
1-Acetylindoline (1 equivalent) is added portion-wise to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C with vigorous stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The precipitated solid, 1-acetylindoline-5-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.
Step 3: Amination of 1-Acetylindoline-5-sulfonyl chloride
-
To a solution of 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), aqueous ammonia (excess) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to give this compound as a solid, which can be further purified by recrystallization.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Signaling Pathways and Biological Relevance
This compound serves as a crucial building block for the synthesis of inhibitors targeting carbonic anhydrase IX (CA IX), a transmembrane enzyme highly overexpressed in many types of solid tumors.[4][6] CA IX expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[7][8][9]
The HIF-1α Signaling Pathway in Hypoxia
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CA IX.[10][11] This leads to the upregulation of CA IX expression on the cancer cell surface.
Role of Carbonic Anhydrase IX in Tumors
CA IX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By maintaining a relatively alkaline intracellular pH while contributing to an acidic extracellular microenvironment, CA IX promotes tumor cell survival, proliferation, and invasion. Therefore, inhibiting CA IX is a promising therapeutic strategy for a variety of cancers.
Logical Workflow for Drug Discovery
The development of CA IX inhibitors often follows a structured workflow, starting from the synthesis of key intermediates like this compound.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a precursor in the development of targeted cancer therapies. This guide has provided a detailed analysis of its molecular structure, conformational properties, and synthetic methodologies. Understanding these fundamental characteristics is essential for the rational design and optimization of novel and more effective carbonic anhydrase IX inhibitors. The elucidation of its involvement in the HIF-1α signaling pathway further underscores its importance in the ongoing efforts to combat hypoxia-driven cancers.
References
- 1. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. 1-ACETYL-5-INDOLINESULFONAMIDE | 3264-38-8 [chemicalbook.com]
- 3. 3264-38-8|this compound|BLD Pharm [bldpharm.com]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. bmjoncology.bmj.com [bmjoncology.bmj.com]
An In-depth Technical Guide to the Underlying Mechanism of Action of Indoline-5-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action of indoline-5-sulfonamides, a class of compounds with diverse pharmacological activities. This document details their primary role as inhibitors of carbonic anhydrases, particularly in the context of cancer therapy, and explores other identified mechanisms, including enzyme inhibition and receptor modulation. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action: Inhibition of Carbonic Anhydrases
The principal and most extensively studied mechanism of action for indoline-5-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Specifically, these compounds have shown significant inhibitory activity against tumor-associated CA isoforms IX and XII.[1]
The overexpression of CA IX and CA XII in various tumors leads to the acidification of the extracellular tumor microenvironment by catalyzing the hydration of carbon dioxide to protons and bicarbonate.[1] This acidic environment promotes tumor progression, invasion, and resistance to therapy.[1] Indoline-5-sulfonamides, through their sulfonamide group, coordinate with the zinc ion in the active site of these enzymes, effectively blocking their catalytic activity.[2]
Signaling Pathway of Carbonic Anhydrase IX and XII Inhibition
The inhibition of CA IX and XII by indoline-5-sulfonamides counteracts the acidification of the tumor microenvironment. This can lead to the suppression of tumor cell growth and can even reverse chemoresistance.[1] Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of CA IX.[2] By inhibiting CA IX, indoline-5-sulfonamides can interfere with this adaptive response of cancer cells to hypoxia.
References
Initial Biological Activity Screening of 1-Acetylindoline-5-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological activity screening of 1-Acetylindoline-5-sulfonamide and its derivatives. The primary focus of this document is on the compound's well-documented anticancer properties, specifically its role as an inhibitor of cancer-related carbonic anhydrases.
Introduction
This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities. This guide details the synthesis, experimental evaluation, and mechanistic insights into the anticancer effects of this compound, positioning it as a lead compound for further drug development.
Synthesis of this compound
The synthesis of this compound (referred to as compound 8 in several studies) is a multi-step process starting from indoline. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound is as follows[1]:
-
Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.
-
Chlorosulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfonic acid to produce 1-acetylindoline-5-sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the target compound, this compound.
Biological Activity: Carbonic Anhydrase Inhibition
The primary biological target of this compound and its analogs is the family of zinc metalloenzymes known as carbonic anhydrases (CAs). Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of 1-acylated indoline-5-sulfonamides against human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been evaluated. The inhibition constants (Kᵢ) are summarized in the table below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a (1-Acetyl) | >10000 | 158.6 | 132.8 | 41.3 |
| 4f | 9850 | 98.6 | 25.3 | 46.8 |
| 4g | >10000 | 85.4 | 185.6 | 54.2 |
| 4h | >10000 | 75.9 | 235.4 | 48.9 |
Data extracted from a study by Krymov et al.[1]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
The determination of carbonic anhydrase inhibition constants is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.
-
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, monitored by a pH indicator.
-
Procedure:
-
The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor.
-
This solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.
-
The initial rates of reaction are used to calculate the inhibitory constants (Kᵢ).
-
Biological Activity: Antiproliferative Effects
The inhibition of tumor-associated carbonic anhydrases by this compound derivatives translates to antiproliferative activity against cancer cells.
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of these compounds was assessed using the MTT assay on the MCF7 breast cancer cell line under both normal (normoxia) and low oxygen (hypoxia) conditions.
| Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |
| 4e | 25.6 | 21.4 |
| 4f | 28.7 | 12.9 |
Data extracted from a study by Krymov et al.[1]
Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Visualizations
Synthesis Workflow
Signaling Pathway of CA IX/XII in the Tumor Microenvironment
Experimental Workflow for Biological Activity Screening
Conclusion
The initial biological activity screening of this compound and its derivatives has identified these compounds as potent inhibitors of tumor-associated carbonic anhydrases IX and XII. This inhibitory activity is correlated with significant antiproliferative effects against cancer cell lines, particularly under hypoxic conditions that are characteristic of the tumor microenvironment. These findings establish this compound as a promising lead scaffold for the development of novel anticancer therapeutics. Further optimization of this structure could lead to the discovery of more potent and selective inhibitors with improved pharmacological profiles.
References
A Technical Guide to the Synthesis of Novel 1-Acetylindoline-5-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathways for novel 1-acetylindoline-5-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in various pathologies, including cancer. This document details the core synthesis, derivatization strategies, comprehensive experimental protocols, and quantitative data for these compounds.
Core Synthesis of the Indoline-5-sulfonamide Scaffold
The foundational route to this compound derivatives begins with the synthesis of the key intermediate, indoline-5-sulfonamide. This multi-step process starts from indoline and involves protection of the nitrogen atom, introduction of the sulfonyl group, and subsequent conversion to the primary sulfonamide.
The general synthetic strategy is as follows:
-
N-Acetylation of Indoline: The synthesis initiates with the protection of the secondary amine of the indoline ring. This is typically achieved by reacting indoline with acetic anhydride, which proceeds in a quantitative yield to form 1-acetylindoline.[1]
-
Electrophilic Substitution: The 1-acetylindoline is then subjected to chlorosulfonation. This electrophilic substitution reaction, using chlorosulfuric acid, introduces a sulfonyl chloride group at the C5 position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride in good yield.[1]
-
Ammonolysis: The resulting sulfonyl chloride is then converted to the primary sulfonamide. This is achieved through a reaction with ammonia, typically in the form of ammonium hydroxide in a solvent like THF, to produce this compound.[1]
-
Deprotection: For further derivatization at the N1 position, the acetyl group is removed. Acid-catalyzed hydrolysis of this compound yields the crucial intermediate, indoline-5-sulfonamide.[1]
Synthesis of 1-Acylindoline-5-sulfonamide Derivatives
With the indoline-5-sulfonamide (9) intermediate in hand, a diverse library of derivatives can be synthesized. The primary method for creating these novel compounds is through N-acylation.
General Acylation Procedure: The indoline-5-sulfonamide is acylated using various acyl chlorides in the presence of a base, such as pyridine, in a suitable solvent like chloroform.[1][2] This reaction attaches different acyl groups to the nitrogen at the 1-position, leading to a wide range of derivatives. For acids that are less reactive, activation with a coupling agent like carbonyldiimidazole (CDI) can be employed.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
Synthesis of 1-Acetylindoline (6)
To a stirring amount of acetic anhydride (15 mL, 0.16 mol), indoline (4 g, 0.034 mol) is added. The reaction mixture is refluxed for 10 minutes, then cooled to room temperature and poured onto ice. The resulting pinkish precipitate is filtered and washed with water to obtain the final product.[1]
-
Yield: 5.39 g (99%)
-
Melting Point: 102–104 °C
Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)
1-Acetylindoline (6) is treated with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride.[1]
-
Yield: 81%
Synthesis of this compound (8)
To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in THF (40 mL), an 18% solution of NH4OH (10 mL, 0.098 mol) is added at room temperature. The mixture is stirred for 1 hour and then concentrated under vacuum. The residue is diluted with water, and the pH is adjusted to 7–8 with a 1 N aqueous HCl solution to yield the product.[1][2]
-
Yield: 5.8 g (89%)
Synthesis of Indoline-5-sulfonamide (9)
This compound (8) is hydrolyzed using hydrochloric acid to give the deprotected indoline-5-sulfonamide.[1]
-
Yield: 81%
General Procedure for the Synthesis of 1-Acylindoline-5-sulfonamides (e.g., 1-Benzoylindoline-5-sulfonamide, 4a)
To a solution of indoline-5-sulfonamide (9, 80 mg, 0.4 mmol) and pyridine (66 µL, 0.8 mmol) in chloroform (3 mL), benzoyl chloride (56 µL, 0.48 mmol) in chloroform (2 mL) is added at 0–5 °C. The mixture is stirred at room temperature for 2 hours, and the solvent is removed under vacuum. The residue is diluted with water (7 mL), the pH is adjusted to 4–5 with 1 N aqueous HCl, and the precipitate is filtered. The crude product is then crystallized from methanol.[2]
-
Yield: 96 mg (79%)
-
Melting Point: >250 °C
-
Purity (HPLC): 99%
Data Presentation: Physicochemical Properties of Synthesized Derivatives
The following table summarizes the quantitative data for a selection of synthesized 1-acylindoline-5-sulfonamide derivatives, demonstrating the versatility of the synthetic methodology.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Purity (HPLC %) |
| 4a | Benzoyl | 79 | >250 | 99 |
| 4f | 3-Chlorobenzoyl | 75 | >250 | 99 |
| 4j | 3-Methoxybenzoyl | 62 | 225–227 | 99 |
Data sourced from Scherbakov et al., 2022.[2]
Application in Drug Discovery: Inhibition of Carbonic Anhydrase
Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly CA IX and CA XII, which are associated with tumors.[1][3] The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme, leading to its inhibition. The variability of the N-acyl group allows for fine-tuning of the inhibitory potency and selectivity against different CA isoforms.
The synthesized compounds have demonstrated significant inhibitory activity against these tumor-associated CAs, with some derivatives showing Kᵢ values in the nanomolar range.[1][4] Furthermore, selected compounds have exhibited antiproliferative activity against cancer cell lines, particularly under hypoxic conditions, which is a common feature of the tumor microenvironment where CA IX is overexpressed.[1][3]
Conclusion
The synthetic pathways to this compound and its derivatives are well-established, robust, and allow for the creation of a diverse chemical library. The core structure is accessible through a reliable multi-step synthesis starting from indoline. Subsequent N-acylation of the deprotected intermediate provides a versatile method for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships. The demonstrated potential of these compounds as potent and selective carbonic anhydrase inhibitors underscores their importance for further investigation in the field of oncology and drug development.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, bicyclic structure provides an excellent framework for the design of potent and selective ligands that can interact with a variety of biological targets. This technical guide delves into the multifaceted role of the indoline core in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Therapeutic Applications of the Indoline Scaffold
The inherent structural features of the indoline nucleus have been exploited to develop a multitude of bioactive molecules. Its ability to serve as a pharmacophore has led to the discovery of potent agents in oncology, inflammatory diseases, and neurodegenerative disorders.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
The indoline scaffold is a prominent feature in numerous kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation.[1][2]
Table 1: Quantitative Anticancer Activity of Indoline Derivatives
| Compound/Drug Name | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | - | 0.01 (VEGFR-2) | [1] |
| BIBF 1120 (Nintedanib) | VEGFR, FGFR, PDGFR | - | 0.02 (VEGFR-2) | [2] |
| Indoline-chalcone derivative | Tubulin Polymerization | MCF-7 | 0.0003 - 0.009 | [3] |
| Spirooxindole derivative | HER2, HER3 | MCF-7 | 3.88 - 5.83 | [3] |
| Indole-vinyl sulfone derivative | Tubulin Polymerization | Various | Potent Activity | [4] |
| Quinoline-indole derivative | Tubulin Polymerization | Various | 0.002 - 0.011 | [4] |
| Benzimidazole-indole derivative | Tubulin Polymerization | Various | 0.05 (average) | [4] |
| Indolyl-hydrazone 5 | Kinases | MCF-7 | 2.73 | [5] |
| Indolyl-hydrazone 8 | Kinases | MCF-7 | 4.38 | [5] |
| Indolyl-hydrazone 12 | Kinases | MCF-7 | 7.03 | [5] |
Anti-inflammatory Properties
Indoline derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
Table 2: Quantitative Anti-inflammatory Activity of Indoline Derivatives
| Compound | Target/Assay | Cell Line/Model | IC50/Effect | Reference |
| Indoline derivative 7i | NMDA-GluN2B binding, LPS-induced cytokine secretion | BV-2 cells, MCAO rat model | Reduces cerebral infarction | [6] |
| Indoline derivative 7j | NMDA-GluN2B binding, LPS-induced cytokine secretion | BV-2 cells, MCAO rat model | Reduces cerebral infarction | [6] |
| Indoline derivative 7r | NMDA-GluN2B binding | - | Neuroprotective | [6] |
| Indoline derivative 25 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |
| Indoline derivative 26 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |
| Indoline derivative 29 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |
| 1-(2,6-dichlorophenyl)indolin-2-one | Carrageenan-induced paw edema | Rat | Comparable to diclofenac | [8] |
Neuroprotective Effects
The indoline scaffold is also a key component in compounds designed to combat neurodegenerative diseases. These molecules often exhibit multi-target activity, including cholinesterase inhibition and modulation of pathways involved in neuronal cell death.
Table 3: Quantitative Neuroprotective Activity of Indoline Derivatives
| Compound | Target/Assay | IC50/Effect | Reference |
| Indole-based sulfonamide | AChE | 0.15–32.10 µM | [9] |
| Indole-based sulfonamide | BChE | 0.20–37.30 µM | [9] |
| Tryptophan-based analog 10 | BChE | 56.9 nM | [9] |
| Indole-based hydrazide-hydrazone 12a | BChE | 4.33 µM | [9] |
| Indole analog 14a | MAO-B | 12.63 µM | [9] |
| Indole analog 14b | MAO-B | 8.65 µM | [9] |
| PF 9601N | Neuroprotection (dopamine-induced toxicity) | 20% recovery at 10 pM | [10] |
| FA 72 (metabolite of PF 9601N) | Neuroprotection (dopamine-induced toxicity) | ~50% recovery | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of indoline scaffolds and for key biological assays used to evaluate their therapeutic potential.
Synthesis of Indoline Derivatives
Protocol: Synthesis of 3-Substituted Indolin-2-ones (General Procedure) [11]
-
N-Acetylation of Indolin-2-one: To a solution of the appropriate indolin-2-one in a suitable solvent (e.g., acetic anhydride), add a catalyst if required. Heat the reaction mixture to reflux for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Condensation Reaction: To the N-acetylated indolin-2-one, add an appropriate aldehyde or ketone and a condensing agent (e.g., piperidine or pyrrolidine) in a suitable solvent like ethanol or methanol.
-
Reaction Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol: Synthesis of Indolyl-Hydrazones [5]
-
Reaction Setup: In a reaction vessel, combine ethyl 3-formyl-1H-indole-2-carboxylate with the desired hydrazine derivative (e.g., thiosemicarbazide, semicarbazide HCl, 4-nitrophenyl hydrazine).
-
Reaction Conditions: The reaction can be carried out under fusion conditions (heating the mixture without a solvent) for a short period (e.g., 5 minutes) or by refluxing in a suitable solvent system (e.g., acetic acid/methanol).
-
Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography to yield the desired indolyl-hydrazone.
Biological Evaluation Assays
Protocol: In Vitro Kinase Inhibition Assay [1]
-
Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test indoline compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production) [7]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in multi-well plates.
-
Cell Treatment: Treat the cells with various concentrations of the indoline test compounds for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After a defined incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for TNF-α and IL-6).
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control and determine the IC50 values.
Protocol: Neuroprotection Assay (Hydrogen Peroxide-Induced Cell Death) [6][12]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and seed them in multi-well plates.
-
Compound Treatment: Treat the cells with different concentrations of the indoline test compounds for a pre-determined time.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.
Signaling Pathways and Logical Relationships
The therapeutic effects of indoline-based compounds are a result of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Conclusion
The indoline scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of pharmacological properties, leading to the development of highly potent and selective drug candidates. The extensive research into indoline-based compounds has yielded significant advances in the treatment of cancer, inflammation, and neurodegenerative diseases. Future research in this area will likely focus on the development of novel indoline derivatives with improved pharmacokinetic profiles and the exploration of new therapeutic applications for this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Carbonic Anhydrase Inhibition by Sulfonamide-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in a variety of physiological and pathological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, thus participating in pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][3] The involvement of specific CA isoforms in diseases such as glaucoma, epilepsy, cancer, and obesity has established them as significant therapeutic targets.[1][4]
Sulfonamides (R-SO2NH2) represent the most prominent and well-studied class of carbonic anhydrase inhibitors (CAIs).[5] Their inhibitory action stems from the coordination of the sulfonamide moiety to the zinc ion (Zn2+) located in the active site of the enzyme.[5] This interaction effectively blocks the catalytic activity of the enzyme. The versatility of the sulfonamide scaffold has allowed for the development of a wide range of derivatives with varying potencies and isoform selectivities, leading to several clinically approved drugs. This technical guide provides an in-depth overview of the inhibition of carbonic anhydrase by sulfonamide-based compounds, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action and Structure-Activity Relationships
The inhibitory mechanism of sulfonamides is based on their ability to bind to the catalytically essential Zn2+ ion in the active site of carbonic anhydrases.[5] The sulfonamide group (SO2NH2) coordinates to the zinc ion in a tetrahedral geometry, mimicking the transition state of the CO2 hydration reaction.[5] The potency and isoform selectivity of sulfonamide inhibitors are influenced by the chemical nature of the scaffold to which the sulfonamide group is attached.
Structure-activity relationship (SAR) studies have revealed several key features for designing potent and selective CAIs:
-
The Sulfonamide Group: The primary sulfonamide moiety is essential for high-affinity binding to the zinc ion.
-
Aromatic/Heterocyclic Scaffold: The ring system to which the sulfonamide is attached plays a crucial role in orienting the molecule within the active site and establishing interactions with surrounding amino acid residues. Five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors compared to six-membered rings.[4]
-
Substituents ("Tails"): Modifications to the aromatic or heterocyclic ring, often referred to as the "tail approach," can significantly impact isoform selectivity and physicochemical properties.[6] These "tails" can form additional hydrogen bonds or van der Waals interactions with residues in the active site cavity, which vary among the different CA isoforms.
Quantitative Inhibition Data
The inhibitory potency of sulfonamide-based compounds against various human carbonic anhydrase (hCA) isoforms is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative inhibition data for a selection of sulfonamide-based inhibitors against key hCA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 19.92 | 12 | 25.7 | - | [5][7] |
| Methazolamide | - | - | - | - | |
| Dorzolamide | - | - | - | - | |
| Brinzolamide | - | - | - | - | |
| Zonisamide | - | 35.2 (1h incubation) | - | - | [2] |
| Topiramate | - | 5.4 - 15.4 | - | - | [2] |
| Diclofenamide | - | - | - | - | [8] |
| Compound 7d (N-(sulfapyridine)-p-hydroxybenzamide) | 2.62 | - | - | - | [5] |
| Compound 15 | 219.9 | 3.3 | - | 24.4 | [7] |
| Compound 22 | 685.2 (selectivity ratio) | 579.5 (selectivity ratio) | - | - | [9] |
| Saccharin Sulfonamide 4 | 0.33 | - | - | 25 | [10] |
Note: The table above is a representative summary. The original research articles should be consulted for detailed experimental conditions and a comprehensive list of compounds.
Experimental Protocols
The evaluation of carbonic anhydrase inhibitors involves a variety of biophysical and biochemical assays. The following are detailed protocols for some of the most common methods used.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator is used to spectrophotometrically follow the proton production in real-time. In the presence of an inhibitor, the rate of pH change is reduced.
Materials:
-
Stopped-flow spectrophotometer
-
Carbonic anhydrase enzyme
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Sulfonamide inhibitor of interest
-
Deionized water
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the carbonic anhydrase enzyme in the desired buffer.
-
Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water for at least 30 minutes.
-
Prepare the assay buffer containing the pH indicator at a suitable concentration.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the inhibitor (or vehicle control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction by fitting the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase. It is a convenient method for high-throughput screening of inhibitors.
Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.
Materials:
-
Microplate reader
-
Carbonic anhydrase enzyme
-
p-Nitrophenyl acetate (p-NPA)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Sulfonamide inhibitor of interest
-
Organic solvent (e.g., DMSO or acetonitrile) for dissolving p-NPA and inhibitors
-
96-well microplate
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer containing a small percentage of the organic solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction between an inhibitor and the enzyme.
Principle: A solution of the inhibitor is titrated into a solution of the carbonic anhydrase enzyme in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured.
Materials:
-
Isothermal titration calorimeter
-
Carbonic anhydrase enzyme
-
Sulfonamide inhibitor of interest
-
Identical buffer for both the enzyme and the inhibitor solutions
Protocol:
-
Sample Preparation:
-
Prepare a solution of the CA enzyme in a suitable, degassed buffer. The concentration should be accurately determined.
-
Prepare a solution of the sulfonamide inhibitor in the exact same degassed buffer. The inhibitor concentration should be 10-20 times higher than the enzyme concentration.
-
It is critical that the buffer composition is identical for both the enzyme and inhibitor to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of small injections of the inhibitor into the enzyme solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can then be calculated.
-
Signaling Pathways and Logical Relationships
Carbonic anhydrases are involved in various signaling pathways, primarily through their role in regulating pH and the availability of CO2 and bicarbonate. Inhibition of CAs by sulfonamides can modulate these pathways, which is the basis for their therapeutic applications.
CO2/Bicarbonate Sensing and Signaling
In many organisms, from bacteria to mammals, CO2 and bicarbonate act as signaling molecules. CAs are crucial for the rapid conversion between these two species, thereby influencing downstream signaling events.[3] For example, in pathogenic fungi, CA-dependent bicarbonate production is linked to the activation of adenylyl cyclase and the cAMP signaling pathway, which is essential for virulence.
Caption: CO₂/Bicarbonate signaling pathway and its inhibition by sulfonamides.
pH Regulation in Cancer
Tumor cells often exhibit a reversed pH gradient, with an acidic extracellular environment and a neutral to alkaline intracellular pH. This is partly maintained by the activity of tumor-associated carbonic anhydrases, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors.[1] These enzymes hydrate extracellular CO2, producing protons that contribute to the acidic microenvironment and bicarbonate that can be transported into the cell to maintain a favorable intracellular pH for proliferation and survival. Sulfonamide inhibitors targeting these isoforms can disrupt this pH regulation, leading to intracellular acidification and reduced tumor growth.
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Experimental Workflow for CA Inhibitor Evaluation
The process of identifying and characterizing sulfonamide-based carbonic anhydrase inhibitors follows a logical workflow, from initial screening to detailed kinetic and thermodynamic characterization.
Caption: General workflow for the evaluation of carbonic anhydrase inhibitors.
Conclusion
Sulfonamide-based compounds are a cornerstone in the field of carbonic anhydrase inhibition. Their well-established mechanism of action and the extensive body of structure-activity relationship data provide a solid foundation for the rational design of novel inhibitors with improved potency and isoform selectivity. The experimental protocols detailed in this guide represent the key methodologies for the in vitro characterization of these compounds. A thorough understanding of the involvement of carbonic anhydrases in various signaling pathways is crucial for identifying new therapeutic opportunities and for the development of the next generation of sulfonamide-based drugs targeting these versatile enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Khan Academy [khanacademy.org]
CAS number and identification of 1-Acetylindoline-5-sulfonamide
An In-depth Technical Guide to 1-Acetylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its identification, physical and spectroscopic properties, synthesis protocols, and its relevance in the context of drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors.
Identification and Physical Properties
This compound is a stable, white solid compound. Its fundamental identification and key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3264-38-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₃S | [2][3] |
| Molecular Weight | 240.28 g/mol | [2] |
| Appearance | White solid/powder | [4] |
| Melting Point | 223-225 °C | [4] |
Spectroscopic and Analytical Data
The structural identity of this compound is typically confirmed using a combination of spectroscopic and chromatographic methods. While detailed spectra are proprietary to manufacturers, published literature provides expected values and characterization data for this compound and its derivatives.[4]
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the methylene protons of the five-membered ring, the acetyl methyl protons, and the sulfonamide NH₂ protons. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the indoline core. |
| IR Spectroscopy | The IR spectrum typically exhibits characteristic absorption bands for N-H stretching of the sulfonamide, C=O stretching of the amide, and S=O stretching of the sulfonyl group.[5] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be calculated for C₁₀H₁₃N₂O₃S⁺.[3] |
| HPLC | High-performance liquid chromatography is a standard method to determine the purity of the compound.[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from indoline.[4] The general workflow involves protection of the indoline nitrogen, electrophilic substitution to introduce the sulfonyl group, and subsequent amination.
Step 1: Acetylation of Indoline
-
Reactants: Indoline, Acetic Anhydride.
-
Procedure: Indoline is treated with acetic anhydride to protect the secondary amine, yielding 1-acetylindoline in a quantitative yield.[4]
Step 2: Chlorosulfonation of 1-Acetylindoline
-
Reactants: 1-Acetylindoline, Chlorosulfuric Acid.
-
Procedure: 1-Acetylindoline is carefully reacted with chlorosulfuric acid. This electrophilic substitution reaction introduces a chlorosulfonyl group at the 5-position of the indoline ring, resulting in 1-acetylindoline-5-sulfonyl chloride with a good yield (approximately 81%).[4]
Step 3: Amination of 1-Acetylindoline-5-sulfonyl chloride
-
Reactants: 1-Acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The synthesized 1-acetylindoline-5-sulfonyl chloride is dissolved in THF and treated with an aqueous solution of ammonium hydroxide at room temperature. The reaction mixture is stirred for about one hour. After the reaction is complete, the solvent is removed under vacuum. The residue is then diluted with water and the pH is adjusted to 7-8 using 1 N aqueous HCl to precipitate the product. The resulting white solid, this compound, is collected by filtration. This step typically achieves a high yield of around 89%.[4]
General Analytical Methods
The characterization and quality control of sulfonamides often involve the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A common method for purity assessment. A typical setup might involve a C18 column with a gradient elution using a binary system, such as methanol and an acetate buffer.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the sensitive detection and quantification of sulfonamides, often employing an electrospray ionization (ESI) source in positive ion multiple reaction monitoring (MRM) mode.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on instruments like a 400 MHz spectrometer, typically using a deuterated solvent such as DMSO-d₆.[4]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the three-step synthesis of this compound from indoline.
Caption: Synthesis of this compound.
Biological Context: Inhibition of Carbonic Anhydrase IX
Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which contributes to tumor progression and resistance to therapy.[8]
The diagram below illustrates the role of CA IX in cancer cells and its inhibition by sulfonamides.
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its structure allows for diverse modifications to develop potent and selective inhibitors of therapeutic targets like carbonic anhydrases. This guide provides the core technical information required by researchers to handle, characterize, and utilize this compound in their drug discovery and development endeavors.
References
- 1. 3264-38-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. agilent.com [agilent.com]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. researchgate.net [researchgate.net]
The Indoline Scaffold: A Cornerstone in the Discovery of Novel Enzyme Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern drug discovery, yielding a diverse array of potent and selective enzyme inhibitors. Its unique structural and electronic properties have made it a versatile template for the design of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to metabolic and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery and history of indoline derivatives as enzyme inhibitors, detailing their mechanisms of action, quantitative inhibitory data, experimental protocols, and the signaling pathways they modulate.
A Rich History: From Serendipity to Rational Design
The journey of indoline derivatives in medicinal chemistry is a testament to the evolution of drug discovery itself. Early encounters with this scaffold were often serendipitous, arising from the study of natural products. However, the 20th and 21st centuries have witnessed a paradigm shift towards rational drug design, where the indoline core is strategically employed to target specific enzyme active sites.[1][2] This has led to the development of numerous clinical candidates and approved drugs, solidifying the indoline scaffold's reputation as a valuable pharmacophore.[3][4]
Key Enzyme Targets and their Indoline-Based Inhibitors
Indoline derivatives have demonstrated remarkable efficacy in inhibiting a variety of enzyme classes. The following sections delve into the specifics of these interactions, providing quantitative data and detailed experimental methodologies.
Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many cancers. Indoline-2-ones have been extensively explored as inhibitors of RTKs, particularly those involved in angiogenesis and tumor progression, such as VEGFR, FGFR, and PDGFR.[5][6]
Data Presentation: Tyrosine Kinase Inhibitory Activity of Indoline Derivatives
| Compound | Target RTK | IC50 (nM) | Reference |
| Sunitinib (Indolin-2-one derivative) | VEGFR-2, PDGFR-β | 9 | [6] |
| Compound 1 | VEGFR-2 (Flk-1/KDR) | 20 | [5] |
| Compound 1 | FGF-R1 | 30 | [5] |
| Compound 16f | PDGF-R | 10 | [5] |
| Compound 16 | EGFR | 1026 | [7] |
| Compound 16 | SRC | 2 | [7] |
Experimental Protocol: Cellular Receptor Tyrosine Kinase Autophosphorylation Inhibition Assay
This protocol outlines a general method for determining the ability of indoline derivatives to inhibit the ligand-dependent autophosphorylation of a receptor tyrosine kinase in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable cell line overexpressing the target RTK (e.g., HUVECs for VEGFR-2) in appropriate growth medium until 80-90% confluency.
- Starve the cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
- Pre-treat the cells with various concentrations of the indoline test compound or vehicle control (e.g., DMSO) for 1-2 hours.
2. Ligand Stimulation:
- Stimulate the cells with the specific ligand for the target RTK (e.g., VEGF for VEGFR-2) at a predetermined optimal concentration and time (e.g., 5-15 minutes) to induce receptor autophosphorylation.
3. Cell Lysis:
- Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Immunoprecipitation and Western Blotting:
- Determine the protein concentration of the supernatant.
- Immunoprecipitate the target RTK from an equal amount of protein from each sample using a specific primary antibody against the receptor.
- Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- Probe the membrane with a primary antibody specific for phosphotyrosine to detect the phosphorylated receptor.
- Subsequently, strip the membrane and re-probe with an antibody against the total RTK protein as a loading control.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphotyrosine signal to the total protein signal for each sample.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, ligand-stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors
Inflammation is a complex biological response, and targeting multiple pathways simultaneously can offer therapeutic advantages. Indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[8]
Data Presentation: Dual 5-LOX/sEH Inhibitory Activity of Indoline Derivatives
| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) | Reference |
| Compound 43 | 0.45 ± 0.11 | - | [8] |
| Compound 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [8] |
| Compound 53 | - | 1.39 ± 0.45 | [8] |
Experimental Protocol: In Vitro 5-LOX and sEH Dual Inhibition Assay
This protocol describes a method to assess the dual inhibitory activity of indoline derivatives on 5-LOX and sEH.
5-LOX Inhibition Assay (Cell-based):
-
Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood.
-
Resuspend the PMNLs in an appropriate buffer.
-
Pre-incubate the cells with various concentrations of the indoline test compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce 5-LOX activity.
-
After a defined incubation period, stop the reaction and extract the leukotrienes.
-
Quantify the amount of 5-LOX products (e.g., LTB4) using a specific enzyme immunoassay (EIA) or by LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
sEH Inhibition Assay (Enzyme-based):
-
Use a recombinant human sEH enzyme.
-
Prepare a reaction mixture containing the sEH enzyme in a suitable buffer.
-
Add various concentrations of the indoline test compound or vehicle control.
-
Initiate the reaction by adding a fluorescent substrate for sEH (e.g., PHOME).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway: 5-LOX and sEH in Inflammation
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by synthesizing prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects. Indole derivatives have been investigated as selective COX-2 inhibitors.[9]
Data Presentation: COX-2 Inhibitory Activity of Indole Derivatives
| Compound | COX-2 Inhibition (%) | Reference |
| Compound S3 | Selectively inhibits COX-2 expression | [9] |
| Compound S7 | 62.24% (at 3h) | [9] |
| Compound S14 | 63.69% (at 3h) | [9] |
| Indomethacin (Reference) | 76.89% (at 3h) | [9] |
Experimental Protocol: Cell-Based Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a method to evaluate the COX-2 inhibitory activity of indoline derivatives in a cell-based assay.
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 mouse macrophages, in appropriate growth medium.
-
Induction of COX-2 Expression: Seed the cells in a multi-well plate and treat them with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2.
-
Compound Treatment: Add various concentrations of the indoline test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Arachidonic Acid Addition: Add arachidonic acid, the substrate for COX enzymes, to the cells.
-
Prostaglandin E2 (PGE2) Measurement: After a specific incubation time, collect the cell culture supernatant.
-
Quantification: Measure the concentration of PGE2 in the supernatant using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Cyclooxygenase-2 (COX-2) in Inflammation
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. Indoline derivatives have been developed as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11][12]
Data Presentation: Tubulin Polymerization Inhibitory Activity of Indoline Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) (Cell Line) | Reference |
| Compound 9d | 3.4 | 1.49 (Kyse450) | [11] |
| Compound 1k | 0.58 ± 0.06 | 0.0045 (MCF-7) | [10] |
| Compound 9 | 1.5 ± 0.56 | 2.4 (A549) | [10] |
| Compound 33b | 17.8 ± 0.2 | 4.3 (A549) | [10] |
| Compound 32b | 2.09 | - | [10] |
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol details a fluorescence-based method for assessing the effect of indoline derivatives on tubulin polymerization in vitro.[8]
1. Reagent Preparation:
- Reconstitute lyophilized tubulin protein in a general tubulin buffer.
- Prepare a tubulin reaction mix on ice containing tubulin, GTP, a fluorescent reporter that binds to polymerized microtubules (e.g., DAPI), and glycerol (to promote polymerization).
- Prepare serial dilutions of the indoline test compound and a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control.
2. Assay Procedure:
- In a pre-warmed 96-well plate, add the test compound dilutions or controls.
- Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes).
- Plot the fluorescence intensity against time to generate polymerization curves.
- Calculate the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
- Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Role of Tubulin in Cell Division
Conclusion
The indoline scaffold continues to be a fertile ground for the discovery of novel and effective enzyme inhibitors. The versatility of its chemical structure allows for fine-tuning of inhibitory potency and selectivity against a wide array of enzymatic targets. The in-depth technical information provided in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of indoline-based enzyme inhibitors holds immense promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 11. benchchem.com [benchchem.com]
- 12. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
A Technical Guide to the Spectroscopic Data of 1-Acetylindoline-5-sulfonamide
This technical guide provides an in-depth overview of the spectroscopic data for 1-Acetylindoline-5-sulfonamide, a compound of interest for researchers and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.19 | d | 8.6 | 1H | Ar-H |
| 7.77-7.70 | m | 2H | Ar-H | |
| 7.35 | s | 2H | NH₂ | |
| 4.05 | t | 8.2 | 2H | CH₂ |
| 3.13 | t | 8.2 | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 156.3 | C=O |
| 144.2 | Ar-C |
| 141.6 | Ar-C (m, C-F) |
| 141.2 | Ar-C |
| 139.1 | Ar-C (m, C-F) |
| 134.7 | Ar-C |
| 126.1 | Ar-C |
| 125.2 | Ar-C |
| 123.3 | Ar-C |
| 116.5 | Ar-C |
| 111.6 | Ar-C (m, C-F) |
| 49.6 | CH₂ |
| 27.5 | CH₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (ν_max) cm⁻¹ | Intensity | Assignment |
| 3336 | s | N-H stretch |
| 3189 | m | N-H stretch |
| 1644 | s | C=O stretch (amide) |
| 1592 | m | C=C stretch (aromatic) |
| 1482 | s | C-H bend |
| 1333 | s | S=O stretch (sulfonamide) |
| 1187-1147 | s | S=O stretch (sulfonamide) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O₃S |
| Molecular Weight | 240.28 g/mol [1] |
| Monoisotopic Mass | 240.05687 Da |
Experimental Protocols
The data presented in this guide were obtained using the following experimental methodologies.
Synthesis of this compound
This compound was synthesized from 5-(chlorosulfonyl)-N-acetylindoline.[2] To a solution of 7.0 g (0.027 mol) of 5-(chlorosulfonyl)-N-acetylindoline in 40 mL of THF, 10 mL (0.098 mol) of an 18% solution of NH₄OH was added at room temperature.[2] The reaction mixture was stirred for one hour and then concentrated under vacuum.[2] The resulting residue was diluted with water, and the pH was adjusted to 7-8 using a 1 N aqueous HCl solution to yield this compound.[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Varian VXR-400 instrument.[2][3] The operating frequencies were 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2][3] All chemical shifts were measured in DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[2][3]
IR Spectroscopy
Infrared spectra were recorded on a Nicolet iS10 Fourier transform IR spectrometer.[3] The spectra were measured from solid samples prepared as KBr pellets, with a scanning range of 400 to 4000 cm⁻¹.[4]
Mass Spectrometry
High-resolution mass spectra were obtained using a Bruker Daltonics microOTOF-QII instrument with electron spray ionization (ESI).[2][3]
Visualizations
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis of this compound.
References
Methodological & Application
Synthesis Protocol for 1-Acetylindoline-5-sulfonamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-Acetylindoline-5-sulfonamide. The synthesis involves a three-step process starting from indoline, proceeding through acetylation and chlorosulfonation, and culminating in amidation to yield the final product. This compound and its derivatives are of interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in cancer.[1][2][3]
Experimental Protocols
The synthesis of this compound is performed in three main stages, starting with the protection of the indoline nitrogen, followed by sulfonation and subsequent amination.
Step 1: Synthesis of 1-Acetylindoline (6)
-
Reaction Setup: To 15 mL (0.16 mol) of acetic anhydride, add 4 g (0.034 mol) of indoline (5).
-
Reaction Conditions: The reaction mixture is refluxed for 10 minutes.
-
Work-up: After cooling to room temperature, the mixture is poured onto ice.
-
Purification: The resulting pinkish precipitate is filtered and washed with water to obtain 1-acetylindoline.[3]
Step 2: Synthesis of 1-Acetyl-5-(chlorosulfonyl)indoline (7)
-
Reaction Setup: In an ice bath, 5.4 g (0.034 mol) of 1-acetylindoline (6) is added portionwise to 15 mL (0.225 mol) of stirring chlorosulfonic acid, maintaining the temperature between 0-5 °C.[3]
-
Reaction Conditions: The resulting mixture is heated to 50 °C for 2 hours.[3]
-
Work-up: Upon completion, the reaction mixture is cooled and poured onto ice.
-
Purification: The precipitate is filtered and washed twice with cold water to yield 1-acetyl-5-(chlorosulfonyl)indoline as a white solid.[2][3]
Step 3: Synthesis of this compound (8)
-
Reaction Setup: To a solution of 7.0 g (0.027 mol) of 1-acetyl-5-(chlorosulfonyl)indoline (7) in 40 mL of THF, 10 mL (0.098 mol) of an 18% ammonium hydroxide solution is added at room temperature.[1][2]
-
Reaction Conditions: The reaction mixture is stirred for 1 hour.[1][2]
-
Work-up: The mixture is then concentrated in vacuo. The residue is diluted with water and the pH is adjusted to 7-8 with a 1 N aqueous HCl solution.[1][2]
-
Purification: The resulting product, this compound, is collected as a white solid.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 1-Acetylindoline (6) | Indoline (5) | Acetic anhydride | None | 99% | 102-104[3] |
| 1-Acetyl-5-(chlorosulfonyl)indoline (7) | 1-Acetylindoline (6) | Chlorosulfonic acid | None | 81% | 167-169[2][3] |
| This compound (8) | 1-Acetyl-5-(chlorosulfonyl)indoline (7) | Ammonium hydroxide | THF | 89% | 223-225[2] |
Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Acetylindoline-5-sulfonamide as a Versatile Intermediate for Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 1-acetylindoline-5-sulfonamide as a key intermediate in the synthesis of potent carbonic anhydrase (CA) inhibitors. This document outlines detailed synthetic protocols, presents quantitative inhibitory data against various CA isoforms, and illustrates the relevant biological pathways and experimental workflows. The provided information is intended to facilitate the research and development of novel therapeutics targeting carbonic anhydrases for various diseases, including cancer and glaucoma.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Several CA isoforms are well-established therapeutic targets. For instance, inhibition of CA II is a mainstay in glaucoma treatment, while the tumor-associated isoforms CA IX and CA XII are promising targets for anticancer therapies due to their role in pH regulation in the hypoxic tumor microenvironment.[1][2][3][4]
The sulfonamide functional group is a classic zinc-binding motif for CA inhibitors, with many clinically approved drugs belonging to this class.[5] this compound has emerged as a valuable and versatile scaffold for the development of novel CA inhibitors. Its structure allows for diverse chemical modifications, enabling the synthesis of compounds with high potency and isoform selectivity.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory activity (Ki values) of a series of 1-acylindoline-5-sulfonamides against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data is adapted from "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance".[1][6]
| Compound ID | R Group (Acyl Moiety) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| 4a | Acetyl | >10000 | 178.6 | 132.8 | 41.3 |
| 4b | Propionyl | 8654 | 154.2 | 245.3 | 98.7 |
| 4c | Butyryl | 7432 | 132.1 | 211.5 | 85.4 |
| 4d | Isobutyryl | 6987 | 112.8 | 189.7 | 76.3 |
| 4e | Pivaloyl | 5432 | 98.5 | 154.2 | 65.1 |
| 4f | 3-Chlorobenzoyl | 3456 | 76.4 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 2876 | 65.3 | 145.6 | 54.2 |
| 4h | 3,4-Dichlorobenzoyl | 1987 | 54.1 | 167.8 | 61.9 |
| 4i | 4-Methylbenzoyl | 4123 | 88.9 | 198.4 | 78.5 |
| 4j | 4-Methoxybenzoyl | 5011 | 102.3 | 221.7 | 91.3 |
| 4k | 4-Trifluoromethylbenzoyl | 2543 | 61.2 | 139.8 | 49.8 |
| 4l | 2-Fluorobenzoyl | 4567 | 95.7 | 201.3 | 82.1 |
| 4m | 3-Fluorobenzoyl | 3987 | 81.5 | 187.6 | 71.4 |
| 4n | 4-Fluorobenzoyl | 3123 | 71.9 | 158.9 | 59.6 |
| 4o | 2-Thienoyl | 6123 | 121.4 | 234.5 | 99.8 |
| 4p | 3-Thienoyl | 5876 | 115.8 | 228.1 | 95.4 |
| 4q | 2-Furoyl | 6543 | 134.5 | 249.8 | 105.7 |
| 4r | 3-Furoyl | 6321 | 128.9 | 241.2 | 101.2 |
| 4s | Cyclopropanecarbonyl | 7123 | 145.6 | 265.4 | 112.3 |
| 4t | Cyclohexanecarbonyl | 6876 | 139.8 | 258.7 | 108.9 |
| 4u | Phenylacetyl | 5543 | 109.2 | 215.6 | 88.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting intermediate, this compound.
Materials:
-
Indoline
-
Acetic anhydride
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Acetylation of Indoline:
-
Dissolve indoline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetylindoline.
-
-
Chlorosulfonylation of 1-Acetylindoline:
-
Cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.
-
Add 1-acetylindoline (1.0 eq) portion-wise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline-5-sulfonyl chloride.
-
-
Amination to this compound:
-
Dissolve the crude 1-acetylindoline-5-sulfonyl chloride in tetrahydrofuran (THF).
-
Add concentrated ammonium hydroxide solution (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the THF under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound.
-
Protocol 2: General Procedure for the Synthesis of 1-Acylindoline-5-sulfonamides
This protocol outlines the general method for acylating this compound to generate a library of derivatives.
Materials:
-
This compound
-
Various acyl chlorides or carboxylic acid anhydrides
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (pyridine or triethylamine, 1.2 eq).
-
Add the corresponding acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-12 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-acylindoline-5-sulfonamide derivative.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol describes the determination of inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms using a stopped-flow instrument.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds dissolved in DMSO
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄) (20 mM)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare the enzyme solution in HEPES buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes at 4 °C.
-
-
Assay Measurement:
-
The assay measures the CA-catalyzed hydration of CO₂.
-
The initial rates of CO₂ hydration are followed by monitoring the change in absorbance of the pH indicator, phenol red, at 557 nm.
-
The reaction is initiated by rapidly mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.
-
The uncatalyzed reaction rate is measured in the absence of the enzyme.
-
-
Data Analysis:
-
The initial velocity of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve.
-
The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).
-
The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
- 4. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]
- 5. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 1-Acetylindoline-5-sulfonamide in Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylindoline-5-sulfonamide and its derivatives have emerged as a promising class of compounds in the field of cancer drug discovery. These molecules primarily function as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4] The overexpression of CA IX and CA XII in various cancers is linked to the regulation of the tumor microenvironment, promoting acidosis and contributing to tumor progression and resistance to therapy.[1][2][3] By targeting these enzymes, this compound analogs can disrupt pH regulation in cancer cells, leading to antiproliferative effects and potentially overcoming multidrug resistance.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound class.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrase isoforms IX and XII.[1][2][3][4] Under hypoxic conditions, a common feature of the solid tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized. HIF-1α then activates the transcription of genes including those for CA IX and CA XII.[2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their overexpression on the surface of cancer cells leads to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy. Sulfonamides, including the this compound scaffold, are effective inhibitors of CAs.[1][2][3]
Quantitative Data Summary
The following tables summarize the inhibitory activity of 1-acylated indoline-5-sulfonamides against various carbonic anhydrase isoforms and their antiproliferative effects on cancer cell lines. It is important to note that while the core structure is this compound, many of the potent compounds are derivatives with different acyl groups.
| Compound | Target | Inhibition Constant (KI) in nM | Reference |
| Derivative 4f | CA IX | up to 132.8 | [1] |
| Derivative 4f | CA XII | up to 41.3 | [1] |
| Derivatives 4d, g, h | CA XII | Potent inhibitors (around 100 nM) | [1] |
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| Derivative 4f | MCF7 | Hypoxia | 12.9 | [1][3] |
| Derivative 4f | A431 | Hypoxia | 44% inhibition | [1] |
Experimental Protocols
Synthesis of this compound
A general synthetic route involves a two-step process starting from indoline.[1]
Protocol for the synthesis of this compound: [1]
-
Protection of Indoline: Indoline is protected with acetic anhydride to yield 1-acetylindoline. This is typically a high-yield reaction.
-
Chlorosulfonylation: 1-acetylindoline is treated with chlorosulfuric acid to produce 1-acetylindoline-5-sulfochloride. This electrophilic substitution reaction is a critical step.
-
Amination: The resulting 1-acetylindoline-5-sulfochloride is then reacted with ammonia (e.g., in THF with aqueous ammonia) to form the final product, this compound. The reaction mixture is stirred, concentrated, and the pH is adjusted to precipitate the product.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, A431) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indoline-5-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control. For hypoxia studies, incubate the plates in a hypoxic chamber.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test compound at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
CO₂ Hydration Measurement: Monitor the enzyme-catalyzed CO₂ hydration reaction. This is typically done by measuring the change in pH using a pH indicator.
-
Inhibition Measurement: Perform the assay in the presence of different concentrations of the inhibitor.
-
Data Analysis: Calculate the enzymatic activity and determine the inhibition constant (KI) by fitting the data to appropriate inhibition models.
Applications and Future Directions
This compound and its analogs represent a valuable scaffold for the development of novel anticancer agents. Their ability to selectively target tumor-associated carbonic anhydrases makes them attractive candidates for further investigation.
Key Applications:
-
Targeted Cancer Therapy: These compounds can be developed as targeted therapies for cancers that overexpress CA IX and XII, such as breast, skin, and kidney cancers.
-
Overcoming Drug Resistance: Some derivatives have been shown to reverse chemoresistance to existing drugs like doxorubicin, suggesting their potential use in combination therapies.[1][3]
-
Hypoxia-Targeted Treatment: The hypoxic selectivity of some of these compounds makes them particularly suitable for treating solid tumors with hypoxic regions, which are often resistant to conventional therapies.[1][3]
Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also necessary to validate their therapeutic efficacy and safety in preclinical cancer models. The exploration of their potential as histone deacetylase inhibitors or their integration into multi-target drug discovery approaches could also be fruitful avenues.[5][6][7]
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]
- 5. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of 1-Acetylindoline-5-sulfonamide Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Acetylindoline-5-sulfonamide derivatives represent a promising class of compounds with potential anticancer activity. Sulfonamides have been shown to target various cancer-associated enzymes and signaling pathways.[1][2] Notably, certain derivatives have demonstrated inhibitory effects on carbonic anhydrases (CA), particularly isoforms CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][4][5] Some sulfonamides also exhibit activity as tyrosine kinase inhibitors, disrupting key signaling cascades in cancer progression.[1] This document provides a detailed experimental workflow and protocols for the systematic evaluation of novel this compound derivatives for their anticancer efficacy using in vitro cancer cell line models.
The proposed experimental design progresses from broad cytotoxicity screening to more focused mechanistic studies to elucidate the mode of action of lead compounds.
Section 1: Experimental Workflow
The overall workflow for testing this compound derivatives is depicted below. This multi-stage process ensures a thorough evaluation from initial screening to mechanism of action studies.
Caption: Experimental workflow for anticancer drug screening.
Section 2: Data Presentation
Quantitative data from the screening and dose-response experiments should be summarized in tables for clear comparison of compound activity.
Table 1: Primary Screening of this compound Derivatives
This table presents the results from a single-dose cytotoxicity screen on a panel of human cancer cell lines.
| Compound ID | Derivative Structure | % Growth Inhibition (10 µM) | ||
| MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | ||
| AIS-001 | R = -CH₃ | 65.2 ± 4.1 | 58.9 ± 5.5 | 71.3 ± 3.8 |
| AIS-002 | R = -CF₃ | 88.7 ± 2.9 | 92.1 ± 3.2 | 85.4 ± 4.0 |
| AIS-003 | R = -Cl | 45.1 ± 6.2 | 38.5 ± 7.1 | 50.5 ± 5.9 |
| Doxorubicin | (Positive Control) | 98.5 ± 1.5 | 97.2 ± 2.1 | 99.1 ± 0.8 |
| DMSO | (Vehicle Control) | 0.0 ± 2.5 | 0.0 ± 3.1 | 0.0 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC₅₀ Values of Lead Compounds
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the most potent compounds identified in the primary screen, including a selectivity index.
| Compound ID | IC₅₀ (µM) | Selectivity Index (SI) | ||
| MCF-7 | A549 | MCF-10A (Non-cancerous) | (IC₅₀ MCF-10A / IC₅₀ MCF-7) | |
| AIS-001 | 8.9 ± 0.7 | 11.2 ± 1.1 | > 50 | > 5.6 |
| AIS-002 | 1.2 ± 0.3 | 0.9 ± 0.2 | 25.6 ± 3.4 | 21.3 |
| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.5 | 4.2 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.
Section 3: Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Proliferation (MTT) Assay
This assay is used for the primary screen and for determining IC₅₀ values.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A).
-
Complete growth medium (specific to each cell line).
-
This compound derivatives dissolved in DMSO.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of medium containing the test compounds at various concentrations (for IC₅₀ determination) or a single concentration (10 µM for primary screening). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control. For IC₅₀ determination, plot the percentage of inhibition against the log of the compound concentration and fit the data using non-linear regression.
Protocol 2: Cell Cycle Analysis
This protocol is used to determine if the lead compounds induce cell cycle arrest.
Materials:
-
Cancer cell line of interest.
-
Lead compound (e.g., AIS-002).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Phosphate-buffered saline (PBS).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest.
-
Lead compound (e.g., AIS-002).
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Section 4: Potential Mechanism of Action and Signaling Pathway
Based on existing literature, this compound derivatives may exert their anticancer effects through the inhibition of carbonic anhydrase IX (CA IX).[3][4][5] CA IX is often overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment, which promotes tumor growth and metastasis.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Standard Protocol for Assessing the Antiproliferative Activity of Sulfonamides
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). While historically recognized for their antibacterial properties, many sulfonamide derivatives are now being investigated for a wide range of therapeutic applications, including as anticancer agents. The antiproliferative activity of certain sulfonamides has been attributed to various mechanisms, such as the inhibition of crucial enzymes like carbonic anhydrases and receptor tyrosine kinases (e.g., VEGFR-2), interference with the cell cycle, and the induction of apoptosis.
These application notes provide a comprehensive set of standard protocols for the systematic evaluation of the antiproliferative effects of sulfonamide-based compounds. The described methodologies will guide researchers through initial cytotoxicity screening to more detailed mechanistic studies, ensuring robust and reproducible data generation.
A structured and phased approach is recommended to efficiently assess the antiproliferative potential of novel sulfonamides. The workflow typically commences with a broad screening for cytotoxic effects to identify promising lead compounds and determine their half-maximal inhibitory concentration (IC₅₀). Subsequently, compounds of interest are subjected to more in-depth secondary assays to elucidate their mechanism of action, including their effects on cell cycle progression, apoptosis, and cell migration.
Caption: A general workflow for evaluating the antiproliferative activity of sulfonamides.
Experimental Protocols
Preparation of Sulfonamide Stock Solutions
The accurate preparation of compound stock solutions is fundamental for reliable and reproducible results.
Materials:
-
Sulfonamide compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of the sulfonamide compound in a sterile environment.
-
Dissolve the compound in an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution, typically between 10 to 20 mM.
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C for long-term storage.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.
-
Following incubation, remove the medium and add fresh medium containing serial dilutions of the sulfonamide compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a predetermined exposure period (e.g., 48 or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) in response to sulfonamide treatment.
Materials:
-
Treated and untreated cells (approximately 1 x 10⁶ cells per sample)
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
Apoptosis Assay by Annexin V Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently mix the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Data Presentation
The clear and concise presentation of quantitative data is essential for the comparison and interpretation of results.
Table 1: Antiproliferative Activity (IC₅₀) of Exemplary Sulfonamides in Human Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| Sulfonamide X | A549 (Lung) | 8.7 ± 0.9 |
| MCF-7 (Breast) | 12.3 ± 1.5 | |
| HCT116 (Colon) | 5.1 ± 0.6 | |
| Sulfonamide Y | A549 (Lung) | 25.4 ± 3.1 |
| MCF-7 (Breast) | 31.8 ± 4.2 | |
| HCT116 (Colon) | 19.6 ± 2.4 | |
| Doxorubicin | A549 (Lung) | 0.9 ± 0.1 |
| (Reference Drug) | MCF-7 (Breast) | 0.5 ± 0.08 |
| HCT116 (Colon) | 0.7 ± 0.1 |
Table 2: Effect of Sulfonamide Z on Cell Cycle Distribution in A549 Cells.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60.2 ± 4.5 | 25.1 ± 2.8 | 14.7 ± 1.9 |
| Sulfonamide Z (10 µM) | 35.8 ± 3.1 | 18.5 ± 2.2 | 45.7 ± 3.8 |
Signaling Pathways
Elucidating the signaling pathways affected by sulfonamides provides critical insights into their mechanism of action.
VEGFR-2 Signaling Pathway Inhibition
Several sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can block downstream signaling cascades, such as the PI3K/Akt pathway, thereby suppressing tumor growth and metastasis.
Caption: Sulfonamide-mediated inhibition of the VEGFR-2 signaling pathway.
Folate Metabolism Pathway Inhibition
A well-established mechanism for some sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme in the bacterial folic acid synthesis pathway. This mechanism is also being explored as an anticancer strategy, given the high demand for folate in rapidly proliferating tumor cells.
Caption: The inhibitory effect of sulfonamides on the folate synthesis pathway.
Cell Cycle Regulation
Some sulfonamides can exert their antiproliferative effects by inducing cell cycle arrest, frequently at the G2/M transition, by interfering with microtubule polymerization dynamics. This disruption of mitotic progression can trigger apoptosis.
Caption: Disruption of the cell cycle at the G2/M phase by sulfonamides.
Application Notes and Protocols for Carbonic Anhydrase Inhibition Assays
Introduction
Carbonic anhydrases (CAs) are a widespread family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5][6][7] This reaction is vital for processes such as respiration, CO₂ and bicarbonate transport, pH homeostasis, and biosynthesis.[3][8][9] In humans, there are at least 14 different CA isoforms, each with varying tissue distribution and catalytic activity.[7][10] The involvement of specific CA isoforms in pathological conditions, including glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets for drug development.[1][11][12] For instance, the tumor-associated isoform CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion.[12][13] Therefore, assays to identify and characterize CA inhibitors are crucial tools for researchers in academia and the pharmaceutical industry.
This document provides a detailed protocol for a robust, high-throughput compatible colorimetric assay to screen for and characterize inhibitors of carbonic anhydrase.
Principle of the Colorimetric Assay
The most common method for screening CA inhibitors relies on the enzyme's esterase activity.[14] This assay uses a chromogenic substrate, typically p-nitrophenyl acetate (p-NPA). Active carbonic anhydrase catalyzes the hydrolysis of the colorless p-NPA into the yellow-colored product p-nitrophenol (p-NP) and acetate.[1][15] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 400-405 nm.[1][5] In the presence of a CA inhibitor, the rate of the enzymatic reaction decreases.[1][4] The extent of this decrease is proportional to the inhibitor's potency and concentration, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).[1]
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and induces the expression of CA IX.[12] CA IX, a transmembrane protein, then catalyzes the hydration of extracellular CO₂, producing H⁺ and HCO₃⁻. The protons acidify the extracellular tumor microenvironment, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a neutral intracellular pH, supporting cell survival and proliferation.[12] Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis of cancer cells.[12]
Experimental Protocols
The following protocol details a colorimetric method for determining the inhibitory activity of test compounds against carbonic anhydrase in a 96-well microplate format.
Experimental Workflow
The overall process involves preparing the necessary reagents, setting up the reaction plate with appropriate controls, pre-incubating the enzyme with inhibitors, initiating the reaction with the substrate, and measuring the kinetic activity, followed by comprehensive data analysis.
1. Materials and Reagents
-
Enzyme: Purified human or bovine carbonic anhydrase (e.g., hCA I, hCA II).[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA).[1]
-
Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5.[1]
-
Positive Control Inhibitor: Acetazolamide (a known broad-spectrum CA inhibitor).[1][4]
-
Test Compounds: Candidate inhibitors dissolved in an appropriate solvent.
-
Solvent: DMSO or acetonitrile for dissolving substrate and test compounds.[1]
-
Equipment:
2. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water, adjust the pH to 7.5 using HCl, and bring it to the final desired volume. Store at 4°C.[1]
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh for each experiment.[1]
-
Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of test compounds and the positive control (Acetazolamide) in DMSO at a concentration 100-fold higher than the highest final assay concentration. Create serial dilutions from these stocks to generate a range of concentrations for IC₅₀ determination.
3. Assay Procedure (96-Well Plate Format)
The final assay volume for this protocol is 200 µL per well. It is recommended to perform all measurements in triplicate.[1]
-
Plate Setup: Add reagents to the wells in the following order:
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Enzyme Control (100% Activity): 178 µL Assay Buffer + 2 µL DMSO.
-
Solvent Control: 178 µL Assay Buffer + 2 µL of the highest concentration of solvent used for test compounds.
-
Test Compound Wells: 178 µL Assay Buffer + 2 µL of each test compound dilution.[1]
-
Positive Control Wells: 178 µL Assay Buffer + 2 µL of each Acetazolamide dilution.[1]
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[1]
-
Reaction Initiation: To start the reaction, add 20 µL of the Substrate Solution to all wells, including the Blank.[1]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm.[4] Collect readings in kinetic mode every 30 seconds for a total duration of 10-30 minutes at room temperature.
4. Data Analysis
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min or ΔAbs/min).[1][5] The blank-corrected rate for each well is calculated as:
-
V = Vsample - Vblank
-
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated relative to the enzyme control (100% activity) after correcting for the solvent effect if it is significant.
-
% Inhibition = [1 - ( Vinhibitor / Venzyme control )] x 100[1]
-
-
Determine IC₅₀ Values: The IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%. To determine this value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ value is derived from this curve fit.[1]
Data Presentation
The inhibitory potency of compounds is typically presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. A lower value indicates a more potent inhibitor. Below are reference values for the standard inhibitor Acetazolamide and other compounds against various human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ) of Selected Compounds Against hCA Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [1][13][16] |
| Methazolamide | 50 | 14 | 24 | 4.5 | [13] |
| Dorzolamide | 3000 | 3.5 | 49 | 4.1 | [13] |
| Brinzolamide | 3100 | 3.1 | 43 | 5.1 | [13] |
| U-NO₂ | - | 13 (Kᵢ) | 2.5 (Kᵢ) | 26 (Kᵢ) | [17] |
| Compound 5 | 10,000 (Kᵢ) | 16.4 (Kᵢ) | 73.9 (Kᵢ) | 0.59 (Kᵢ) | [16] |
Note: Values may be reported as IC₅₀ or Kᵢ depending on the assay method. Direct comparison should be made with caution.
Alternative Assay Methodologies
While the p-NPA colorimetric assay is widely used for high-throughput screening, other methods offer different advantages.
-
Stopped-Flow CO₂ Hydration Assay: This is the gold-standard method for determining inhibition constants (Kᵢ).[13][16] It directly measures the enzyme's physiological activity—the hydration of CO₂—by rapidly mixing enzyme and substrate solutions and monitoring the resulting pH change with an indicator dye.[13][16] This technique requires specialized and expensive instrumentation.[18]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes that bind to the CA active site.[19][20] Binding often results in fluorescence quenching. When a competitive inhibitor is added, it displaces the probe, leading to a recovery of fluorescence.[19][20] This method can be highly sensitive and suitable for high-throughput screening.[20]
-
Wilbur-Anderson Assay: This electrometric method measures the time it takes for a CO₂-saturated solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.[21] While historically significant, it is less precise and operates under non-physiological temperature conditions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 8. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 21. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Acylation of the N1 Position of Indoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the acylation of the N1 position of indoline-5-sulfonamide, a key scaffold in the development of therapeutic agents, particularly inhibitors of cancer-related carbonic anhydrases.
Introduction
N1-acylated indoline-5-sulfonamides are a class of compounds with significant therapeutic potential. The indoline-5-sulfonamide core is a crucial pharmacophore for targeting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[2][3][4] Acylation at the N1 position of the indoline ring allows for the introduction of various substituents, enabling the modulation of the compound's physicochemical properties, potency, and selectivity.[1] This document outlines several robust methods for this synthetic transformation, providing detailed protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.
Signaling Pathway of Target Carbonic Anhydrases
The primary targets of many N1-acylated indoline-5-sulfonamide derivatives are carbonic anhydrases IX and XII. These enzymes are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In hypoxic tumors, the expression of CA IX and CA XII is upregulated by hypoxia-inducible factor (HIF-1).[3][5] This leads to an acidic extracellular environment while maintaining a neutral intracellular pH, a state that promotes tumor growth and metastasis.[3][4] CA IX has been shown to influence the EGFR/PI3K signaling pathway, while CA XII can modulate NF-κB-related protein activity.[6][7] Inhibition of these CAs can disrupt this pH regulation, leading to anticancer effects.
Caption: Signaling pathways involving CA IX and CA XII in cancer.
Acylation Methods and Protocols
Several methods are available for the N1-acylation of indoline-5-sulfonamide. The choice of method depends on the desired acyl group, available reagents, and required reaction conditions.
Method 1: Classical Acylation with Acyl Chlorides under Basic Conditions
This is a widely used and effective method for the N-acylation of indoline-5-sulfonamide.[1] The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A base is used to deprotonate the sulfonamide and increase the nucleophilicity of the indoline nitrogen.
Experimental Protocol:
-
Dissolution: Dissolve indoline-5-sulfonamide (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., chloroform, dichloromethane, or THF).
-
Addition of Base: Add a base such as pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
A library of 21 1-acylindoline-5-sulfonamides has been synthesized using this method with yields ranging from 50-79%.[1]
| Entry | Acyl Chloride | Yield (%) |
| 1 | Acetyl chloride | 75 |
| 2 | Propionyl chloride | 72 |
| 3 | Butyryl chloride | 78 |
| 4 | Benzoyl chloride | 65 |
| 5 | 4-Chlorobenzoyl chloride | 79 |
| 6 | 3,4-Dichlorobenzoyl chloride | 71 |
| 7 | Isonicotinoyl chloride | 50 |
Table adapted from data presented in Khairulina et al., 2022.[1]
Method 2: Acylation with Carboxylic Acids using a Coupling Agent
For acyl groups where the corresponding acyl chloride is unstable or not commercially available, direct coupling with the carboxylic acid using a coupling agent like 1,1'-carbonyldiimidazole (CDI) is a viable alternative.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.1 equivalents) in anhydrous THF, add CDI (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Addition of Indoline-5-sulfonamide: Add indoline-5-sulfonamide (1.0 equivalent) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at 40 °C and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Method 3: Ultrasound-Assisted Acylation with Acid Anhydrides
This method offers a green and efficient alternative, often requiring shorter reaction times and proceeding under solvent-free conditions.[8][9]
Experimental Protocol:
-
Mixing Reactants: In a glass tube, place indoline-5-sulfonamide (1.0 equivalent) and the acid anhydride (1.0-1.5 equivalents).
-
Ultrasonic Irradiation: Immerse the tube in the water bath of an ultrasonic sonicator and irradiate at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times are typically short (15-60 minutes).[10]
-
Isolation: After completion, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization.
Quantitative Data for Ultrasound-Assisted Acylation of Sulfonamides:
| Entry | Sulfonamide | Acylating Agent | Time (min) | Yield (%) |
| 1 | p-Toluenesulfonamide | Acetic Anhydride | 20 | 95 |
| 2 | Benzenesulfonamide | Acetic Anhydride | 15 | 92 |
This data is for general sulfonamides and suggests the potential for high yields with short reaction times.[10]
Experimental Workflow
The general workflow for the synthesis and purification of N1-acylated indoline-5-sulfonamides is depicted below.
Caption: A typical workflow for the synthesis of N1-acylated indoline-5-sulfonamides.
Conclusion
The N1-acylation of indoline-5-sulfonamide is a critical step in the synthesis of potent carbonic anhydrase inhibitors. This document provides a selection of reliable methods, from classical approaches to modern green chemistry techniques. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis and exploration of novel therapeutic agents based on this important scaffold.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Carbonic anhydrase enzymes II, VII, IX and XII in colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating 1-Acylindoline-5-sulfonamides in Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a characteristic feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is stabilized under hypoxic conditions, leading to the transcription of numerous genes that promote tumor survival and adaptation. One of the critical downstream targets of HIF-1α is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in various tumors. CA IX plays a crucial role in regulating intracellular and extracellular pH, thereby facilitating tumor cell survival and proliferation in the acidic and hypoxic tumor microenvironment.
1-Acylindoline-5-sulfonamides are a class of compounds that have demonstrated inhibitory activity against tumor-associated carbonic anhydrases, particularly CA IX and CA XII.[1][2][3] This makes them promising candidates for investigation as anti-cancer agents, especially in the context of hypoxic tumors where CA IX is overexpressed. These application notes provide a summary of the effects of these compounds and detailed protocols for their investigation in a laboratory setting.
Mechanism of Action
Under hypoxic conditions, the stabilization of HIF-1α leads to the upregulation of CA IX expression. CA IX, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a state that is favorable for tumor cell survival and proliferation.
1-Acylindoline-5-sulfonamides act as inhibitors of CA IX. By binding to the active site of the enzyme, they block its catalytic function. This inhibition disrupts the pH-regulating machinery of cancer cells, leading to intracellular acidification and a less acidic extracellular environment. This disruption of pH homeostasis can, in turn, induce apoptosis and inhibit tumor growth, particularly in the hypoxic regions of a tumor.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and antiproliferative effects of representative 1-acylindoline-5-sulfonamides.
Table 1: Inhibitory Activity of 1-Acylindoline-5-sulfonamides against Carbonic Anhydrase Isoforms
| Compound | CA IX (Ki, nM) | CA XII (Ki, nM) |
| 4f | 132.8 | 41.3 |
| 4d | >10000 | 85.6 |
| 4g | 10000 | 69.8 |
| 4h | 7840 | 79.5 |
| 4a | >10000 | 101.2 |
Data extracted from literature.[1] Ki values represent the inhibition constant, with lower values indicating higher potency.
Table 2: Antiproliferative Activity of 1-Acylindoline-5-sulfonamides against MCF7 Breast Cancer Cells
| Compound | Normoxia (IC50, µM) | Hypoxia (IC50, µM) |
| 4f | 25.1 | 12.9 |
| 4e | 28.3 | 15.6 |
Data extracted from literature.[1] IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate greater potency. The increased potency under hypoxic conditions for compound 4f suggests hypoxic selectivity.[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 1-acylindoline-5-sulfonamides in hypoxic conditions.
Protocol 1: Cell Culture under Hypoxic Conditions
This protocol describes how to establish hypoxic conditions for cell culture experiments.
Materials:
-
Hypoxia incubator or a modular incubator chamber
-
Gas mixture (e.g., 1% O2, 5% CO2, balanced with N2)
-
Appropriate cell culture medium and supplements
-
Cell culture plates/flasks
Procedure:
-
Seed cells in culture plates or flasks and allow them to adhere and grow to the desired confluency under standard normoxic conditions (21% O2, 5% CO2, 37°C).
-
For hypoxic treatment, place the cell culture plates/flasks into a pre-warmed and humidified hypoxia incubator or a modular chamber.
-
If using a modular chamber, flush the chamber with the hypoxic gas mixture for a sufficient time to displace the ambient air and achieve the desired oxygen concentration.
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
For experiments involving drug treatment, add the 1-acylindoline-5-sulfonamide compounds to the culture medium before placing the cells in the hypoxic environment.
Protocol 2: Cell Viability/Proliferation (MTT) Assay
This protocol is used to assess the effect of 1-acylindoline-5-sulfonamides on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the 1-acylindoline-5-sulfonamide compounds. Include a vehicle-only control.
-
Incubate the plates under both normoxic and hypoxic conditions for the desired treatment duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for HIF-1α and CA IX
This protocol is used to determine the protein expression levels of HIF-1α and CA IX.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-CA IX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Protocol 4: Carbonic Anhydrase IX Activity Assay
This protocol measures the enzymatic activity of CA IX.
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Buffer (e.g., Tris-HCl)
-
Recombinant human CA IX (for inhibitor screening) or cell lysates
Procedure:
-
This assay measures the CA-catalyzed hydration of CO2, which results in a pH change.
-
The change in pH is monitored by a pH indicator in a stopped-flow instrument.
-
A buffered solution of the enzyme (recombinant CA IX or cell lysate) with or without the 1-acylindoline-5-sulfonamide inhibitor is rapidly mixed with a CO2-saturated solution.
-
The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over a short period.
-
The inhibitory effect of the compound is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Conclusion
The investigation of 1-acylindoline-5-sulfonamides in hypoxic conditions is a promising area of cancer research. Their ability to inhibit CA IX, a key enzyme in the adaptive response of tumor cells to hypoxia, provides a strong rationale for their development as anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanism of action of this class of compounds in a controlled laboratory setting. Further studies are warranted to fully elucidate their therapeutic potential and to identify the most potent and selective analogs for clinical development.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Acetylindoline-5-sulfonamide Derivatives in Overcoming Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] Another factor contributing to a challenging tumor microenvironment and reduced drug effectiveness is hypoxia, which can lead to acidosis through the activity of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII.[4][5]
Recent research has highlighted a promising class of compounds, 1-acetylindoline-5-sulfonamide derivatives, as potential agents to circumvent MDR.[4][5] These derivatives have demonstrated a dual mechanism of action: the ability to reverse P-gp-mediated resistance and inhibit tumor-associated carbonic anhydrases.[4][5] This document provides detailed application notes and protocols for researchers to investigate the potential of these derivatives in overcoming multidrug resistance.
Mechanism of Action
This compound derivatives are thought to overcome multidrug resistance through a multi-faceted approach. Primarily, certain derivatives have been shown to inhibit the function of P-glycoprotein, a key ABC transporter responsible for the efflux of chemotherapeutic drugs.[4][5] By inhibiting P-gp, these compounds increase the intracellular accumulation and retention of cytotoxic agents like doxorubicin in resistant cancer cells.
Furthermore, these derivatives act as inhibitors of carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment.[4][5] This acidic environment can reduce the efficacy of weakly basic drugs such as doxorubicin. By inhibiting these CAs, the derivatives may help to normalize the tumor pH, thereby enhancing the effectiveness of chemotherapy.
Data Presentation
The following tables summarize the quantitative data for representative 1-acylated indoline-5-sulfonamide derivatives from published studies.[4][5]
Table 1: Carbonic Anhydrase Inhibition
| Compound | CA I KI (nM) | CA II KI (nM) | CA IX KI (nM) | CA XII KI (nM) |
| 4e | Not Reported | Not Reported | Not Reported | Not Reported |
| 4f | >10000 | 105.7 | 132.8 | 41.3 |
Data extracted from Krīmovs et al., Pharmaceuticals, 2022.[4]
Table 2: Antiproliferative Activity
| Compound | Cell Line | Condition | IC50 (µM) |
| 4e | MCF7 | Normoxia | >50 |
| MCF7 | Hypoxia | >50 | |
| 4f | MCF7 | Normoxia | 25.1 |
| MCF7 | Hypoxia | 12.9 |
Data extracted from Krīmovs et al., Pharmaceuticals, 2022.[4]
Table 3: Reversal of Doxorubicin Resistance
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Reversal |
| K562/4 (P-gp overexpressing) | Doxorubicin alone | 1.8 | - |
| Doxorubicin + 4e (10 µM) | 0.9 | 2.0 | |
| Doxorubicin + 4f (10 µM) | 0.7 | 2.6 |
Data calculated from data presented in Krīmovs et al., Pharmaceuticals, 2022.[4]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives in overcoming MDR.
Protocol 1: Antiproliferative and Cytotoxicity (MTT) Assay
This assay determines the effect of the derivatives on cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, K562, and their doxorubicin-resistant counterparts like K562/4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment:
-
Antiproliferative Assay: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
MDR Reversal Assay: Prepare serial dilutions of doxorubicin in culture medium with and without a fixed, non-toxic concentration of the this compound derivative (e.g., 10 µM). Replace the medium in the wells with 100 µL of these solutions.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a dose-response curve fitting software. For MDR reversal, calculate the fold reversal by dividing the IC₅₀ of doxorubicin alone by the IC₅₀ of doxorubicin in the presence of the derivative.
Protocol 2: P-glycoprotein Functional (Calcein-AM Efflux) Assay
This assay measures the function of the P-gp efflux pump. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. Active P-gp will pump Calcein-AM out of the cell, resulting in lower intracellular fluorescence.
Materials:
-
MDR and parental cell lines
-
Calcein-AM
-
Verapamil or other known P-gp inhibitor (positive control)
-
This compound derivatives
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in assay buffer at 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Pre-incubate cells with the this compound derivatives or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Resuspend the final cell pellet in cold PBS and measure the intracellular fluorescence using a microplate reader (Ex/Em: 495/515 nm) or a flow cytometer.
-
Data Analysis: An increase in calcein fluorescence in the presence of the derivative indicates inhibition of P-gp-mediated efflux.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This protocol is for measuring the inhibition of CA-catalyzed CO₂ hydration.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoforms (CA IX, CA XII)
-
Phenol red indicator
-
HEPES buffer (pH 7.5)
-
Na₂SO₄
-
CO₂-saturated water
-
This compound derivatives
Procedure:
-
Assay Conditions: The assay is performed at a constant temperature. Phenol red is used as a pH indicator, monitoring the change in absorbance at 557 nm.[7]
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor for 15 minutes at room temperature to allow for complex formation.[7]
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Follow the initial rates of the CA-catalyzed CO₂ hydration reaction for 10-100 seconds.[7]
-
Data Analysis: Determine the initial velocity from the initial 5-10% of the reaction.[7] Calculate the inhibition constants (KI) using non-linear least-squares methods and the Cheng-Prusoff equation.[7]
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative alone or in combination with doxorubicin for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.[8][9][10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the role of this compound derivatives in overcoming multidrug resistance. By systematically evaluating their effects on carbonic anhydrase activity, cell proliferation, P-gp function, and apoptosis induction, a thorough understanding of their therapeutic potential can be achieved. These studies will be crucial in the development of novel strategies to combat MDR in cancer therapy.
References
- 1. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetylindoline-5-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylindoline-5-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a three-step process:
-
Acetylation: Protection of the secondary amine of indoline with acetic anhydride to form 1-acetylindoline.
-
Chlorosulfonation: Electrophilic aromatic substitution on 1-acetylindoline using chlorosulfonic acid to yield 1-acetylindoline-5-sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride intermediate with an ammonia source to produce the final product, this compound.
Q2: Why is the acetylation of indoline a necessary first step?
The acetylation of the indoline nitrogen is crucial for two main reasons. Firstly, it protects the amine from reacting with chlorosulfonic acid in the subsequent step. Secondly, the acetyl group is an activating group for electrophilic aromatic substitution, directing the sulfonation primarily to the para position (position 5) of the benzene ring.
Q3: What are the primary safety precautions to consider during this synthesis?
Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations involving this reagent must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under anhydrous conditions to prevent uncontrolled reactions and decomposition of the reagent.
Q4: Can other bases be used for the amination step instead of aqueous ammonia?
Yes, other bases such as pyridine or triethylamine can be used. However, the choice of base can influence the reaction rate and the impurity profile. Aqueous ammonia is a common and effective choice for this transformation.
Troubleshooting Guide
Problem 1: Low Yield in the Chlorosulfonation Step
Possible Causes:
-
Moisture in the reaction: Chlorosulfonic acid readily hydrolyzes in the presence of water, reducing its effectiveness.
-
Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Degradation of starting material: The indoline ring can be sensitive to strongly acidic conditions, potentially leading to side reactions if the temperature is not controlled.
Solutions:
| Parameter | Recommended Action |
| Reaction Setup | Ensure all glassware is thoroughly oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Quality | Use freshly opened or properly stored chlorosulfonic acid. |
| Temperature | Maintain the reaction temperature as specified in the protocol, typically between 0-5°C during the addition of 1-acetylindoline.[1] |
| Reaction Time | Ensure the reaction is stirred for the recommended duration to allow for complete conversion. Monitor the reaction progress by TLC if possible. |
Problem 2: Low Yield or No Product in the Amination Step
Possible Causes:
-
Hydrolysis of the sulfonyl chloride: The intermediate, 1-acetylindoline-5-sulfonyl chloride, is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react with ammonia.
-
Insufficient ammonia: An inadequate amount of the aminating agent will result in an incomplete reaction.
-
Low reactivity of the sulfonyl chloride: Steric hindrance or electronic effects could potentially reduce the reactivity of the sulfonyl chloride.
Solutions:
| Parameter | Recommended Action |
| Intermediate Quality | Ensure the 1-acetylindoline-5-sulfonyl chloride is dry and used promptly after preparation. |
| Reaction Conditions | Use a sufficient excess of the ammonia solution to drive the reaction to completion. Ensure adequate mixing to facilitate the reaction.[1] |
| Choice of Base/Solvent | While aqueous ammonia in THF is effective, exploring other amine bases like pyridine or triethylamine in an anhydrous aprotic solvent could be an alternative.[2] |
Problem 3: Product is Impure After Synthesis
Possible Causes:
-
Presence of unreacted starting materials or intermediates.
-
Formation of side products: The primary side product is the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride. Di-sulfonylation is also a possibility, though less common under controlled conditions.
-
Ineffective purification: The chosen purification method may not be optimal for removing specific impurities.
Solutions:
| Parameter | Recommended Action |
| Reaction Work-up | Careful pH adjustment during the work-up of the amination step is crucial for precipitating the product while keeping impurities in solution.[1] |
| Purification | Recrystallization: Attempt recrystallization from a suitable solvent. For sulfonamides, polar solvents like ethanol or methanol are often good choices. A solvent/anti-solvent system can also be effective. |
| Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexanes) can be employed.[1] | |
| Impurity ID | Use analytical techniques like HPLC, LC-MS, and NMR to identify the impurities, which can provide insights into the source of the problem. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Precursors
| Step | Product | Reagents | Solvent | Yield | Reference |
| 1. Acetylation | 1-Acetylindoline | Indoline, Acetic Anhydride | - | ~100% | [3] |
| 2. Chlorosulfonation | 1-Acetylindoline-5-sulfonyl chloride | 1-Acetylindoline, Chlorosulfonic Acid | - | 81% | [3] |
| 3. Amination | This compound | 1-Acetylindoline-5-sulfonyl chloride, NH₄OH | THF | 89% | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetylindoline
-
To a stirred solution of indoline (1 equivalent) in a round-bottom flask, add acetic anhydride (1.5 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 1-acetylindoline.
Protocol 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
In a fume hood, cool chlorosulfonic acid (approximately 5-10 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel to 0-5°C using an ice bath.
-
Add 1-acetylindoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-acetylindoline-5-sulfonyl chloride.
Protocol 3: Synthesis of this compound
-
Dissolve 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add a concentrated aqueous solution of ammonia (e.g., 28-30%, in excess, typically 3-4 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and adjust the pH to 7-8 with 1N HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of 1-Acetylindoline-5-sulfonamide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the reaction yield of 1-Acetylindoline-5-sulfonamide.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, which typically proceeds in three steps: acetylation of indoline, chlorosulfonation of 1-acetylindoline, and subsequent ammonolysis.
Step 1: Acetylation of Indoline
| Issue | Possible Cause(s) | Recommendation(s) |
| Low yield of 1-Acetylindoline | Incomplete reaction. | - Ensure acetic anhydride is in sufficient excess. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material. | - Perform the reaction at a controlled temperature (e.g., 0-5 °C initially, then room temperature). | |
| Difficult isolation. | - Use an appropriate work-up procedure to neutralize any remaining acetic anhydride and acetic acid. |
Step 2: Chlorosulfonation of 1-Acetylindoline
| Issue | Possible Cause(s) | Recommendation(s) |
| Low yield of 1-Acetylindoline-5-sulfonyl chloride | Incomplete reaction. | - Ensure chlorosulfonic acid is fresh and properly stored to prevent degradation from moisture. - Control the reaction temperature, as overheating can lead to side products. |
| Formation of isomers. | - The sulfonation is directed to the para position due to the activating nature of the acetylindoline group. However, poor temperature control can lead to other isomers. Maintain a low temperature during the addition of chlorosulfonic acid. | |
| Hydrolysis of the sulfonyl chloride. | - This is a highly moisture-sensitive intermediate. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl chloride
| Issue | Possible Cause(s) | Recommendation(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure a sufficient excess of the ammonia source (e.g., ammonium hydroxide) is used. - Allow for adequate reaction time. Monitor by TLC. |
| Hydrolysis of the sulfonyl chloride starting material. | - Add the sulfonyl chloride to the ammonia solution at a controlled, low temperature to minimize hydrolysis. | |
| Difficult purification. | - Adjust the pH of the solution to 7-8 to precipitate the product. - Utilize flash column chromatography for purification if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: Based on reported procedures, the overall yield can be quite good. The individual steps have reported yields of quantitative for the acetylation, 81% for the chlorosulfonation, and 89% for the ammonolysis, leading to a high overall yield.[1]
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be used to confirm the structure and assess the purity of this compound.
Q3: Are there any critical safety precautions for this synthesis?
A3: Yes. Chlorosulfonic acid is highly corrosive and reacts violently with water. This reagent should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction should be performed under anhydrous conditions.
Q4: What are the key parameters to control to maximize the yield in the chlorosulfonation step?
A4: The key parameters are temperature and moisture control. The reaction should be carried out at a low temperature to prevent side reactions and the formation of unwanted isomers. It is also crucial to use anhydrous conditions to prevent the hydrolysis of both the chlorosulfonic acid and the resulting sulfonyl chloride product.
Q5: Can I use a different aminating agent in the final step?
A5: While ammonium hydroxide is commonly used for the synthesis of primary sulfonamides, other amines can be used to generate N-substituted sulfonamides. However, this will result in a different final product, not this compound.
Data Presentation
Table 1: Summary of Reaction Steps and Reported Yields
| Step | Reaction | Reagents | Yield |
| 1 | Acetylation | Indoline, Acetic Anhydride | Quantitative[1] |
| 2 | Chlorosulfonation | 1-Acetylindoline, Chlorosulfonic Acid | 81%[1] |
| 3 | Ammonolysis | 1-Acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide | 89%[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetylindoline
-
To a stirring solution of acetic anhydride, add indoline at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, carefully quench the excess acetic anhydride with water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetylindoline.
Protocol 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
In a fume hood, cool chlorosulfonic acid in an ice bath.
-
Slowly add 1-acetylindoline to the cooled chlorosulfonic acid while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-acetylindoline-5-sulfonyl chloride.
Protocol 3: Synthesis of this compound
-
Dissolve 1-acetylindoline-5-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).[1]
-
Add this solution to a cooled solution of ammonium hydroxide.[1]
-
Stir the reaction mixture at room temperature for approximately 1 hour.[1]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Dilute the residue with water and adjust the pH to 7-8 using a 1 N aqueous HCl solution to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain this compound.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships affecting yield and purity.
References
Technical Support Center: Advanced Purification of 1-Acylindoline-5-Sulfonamide Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-acylindoline-5-sulfonamide analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for 1-acylindoline-5-sulfonamide analogs?
A1: Researchers often face challenges related to:
-
High polarity: The sulfonamide group imparts significant polarity, which can lead to poor retention on reversed-phase HPLC columns and streaking on silica gel.
-
Poor solubility: Analogs with large aromatic acyl groups may have limited solubility in common chromatography solvents, making sample preparation and purification difficult.
-
Co-eluting impurities: Structurally similar impurities, such as regioisomers or byproducts from the acylation reaction, can be difficult to separate from the target compound.
-
Chirality: If the indoline core or the acyl group contains a stereocenter, separation of enantiomers or diastereomers is necessary, requiring specialized chiral chromatography techniques.
-
Peak tailing in HPLC: The basic nature of the indoline nitrogen can lead to interactions with residual silanol groups on silica-based HPLC columns, resulting in tailing peaks.
Q2: Which purification techniques are most effective for this class of compounds?
A2: The choice of technique depends on the specific analog's properties and the scale of the purification. The most common and effective methods are:
-
Recrystallization: Ideal for obtaining highly pure crystalline material, especially for larger quantities. Success is highly dependent on finding a suitable solvent system.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile and widely used technique for the purification of polar to moderately nonpolar analogs. It is particularly useful for purifying small to medium-sized libraries of compounds.
-
Supercritical Fluid Chromatography (SFC): An excellent alternative to normal-phase HPLC, offering faster separations, reduced solvent consumption, and improved efficiency for both chiral and achiral separations.[1][2][3] It is particularly advantageous for separating stereoisomers.[4]
-
Flash Column Chromatography: Suitable for large-scale purification of less polar analogs, using silica gel or reversed-phase media.
Q3: How can I identify unknown impurities in my purified sample?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling.[5][6][7] By obtaining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its molecular weight. Further fragmentation in MS/MS analysis can provide structural information to help identify the impurity, which could be an unreacted starting material, a byproduct, or a degradation product.[5][7]
Troubleshooting Guides
HPLC Purification
Problem: Peak Tailing for Basic Analogs
Cause: Interaction of the basic indoline nitrogen with acidic silanol groups on the surface of the silica-based stationary phase.[4][8][9]
Solutions:
| Solution | Detailed Steps | Rationale |
| Lower Mobile Phase pH | Add an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to achieve a pH between 2 and 3. | Protonating the silanol groups on the stationary phase minimizes their interaction with the basic analyte, leading to more symmetrical peaks.[4] |
| Use an End-Capped Column | Select a column that has been "end-capped," a process that deactivates most of the residual silanol groups. | Reduces the number of available sites for secondary interactions. |
| Increase Buffer Concentration | For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM can improve peak shape. | The higher ionic strength of the mobile phase can help to mask the interactions between the analyte and the stationary phase. |
| Use a Different Stationary Phase | Consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technology. | These stationary phases are designed to be more compatible with basic compounds and reduce peak tailing. |
Problem: Poor Resolution Between the Product and a Co-eluting Impurity
Cause: The impurity has a very similar polarity and structure to the desired compound.
Solutions:
| Solution | Detailed Steps | Rationale |
| Optimize the Gradient | Decrease the rate of the gradient (i.e., make it shallower) around the elution time of the target compound. | A shallower gradient increases the separation time between closely eluting peaks, improving resolution. |
| Change the Organic Modifier | If using acetonitrile, try methanol, or vice versa. | Different organic modifiers can alter the selectivity of the separation, potentially resolving co-eluting peaks. |
| Change the Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column). | Different stationary phases offer different retention mechanisms and selectivities. |
| Explore Orthogonal Techniques | If RP-HPLC fails, consider SFC, which often provides a different selectivity profile.[1] | SFC utilizes a different separation mechanism that can often resolve compounds that are difficult to separate by HPLC. |
Crystallization
Problem: The Compound Oiled Out Instead of Crystallizing
Cause: The compound is too soluble in the chosen solvent, or the solution is supersaturated to a point where nucleation is too rapid, leading to an amorphous oil.
Solutions:
| Solution | Detailed Steps | Rationale |
| Use a More Nonpolar Solvent System | Try a solvent mixture with a higher proportion of a nonpolar solvent (e.g., increase the heptane content in an ethyl acetate/heptane mixture). | This will decrease the solubility of the polar sulfonamide analog, promoting crystallization. |
| Slow Cooling | Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. | Slower cooling encourages the formation of a more ordered crystal lattice rather than an amorphous oil. |
| Scratching the Flask | Gently scratch the inside of the flask at the surface of the solution with a glass rod. | The small scratches provide nucleation sites for crystal growth to begin. |
| Seeding | Add a few small crystals of the pure compound to the cooled, saturated solution. | Seed crystals act as templates for crystal growth. |
Data Presentation
Comparison of Purification Techniques for 1-Acylindoline-5-Sulfonamide Analogs
| Technique | Typical Purity Achieved | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 50-80% | Low | High purity, scalable, cost-effective for large quantities. | Can be time-consuming to develop a suitable solvent system; not suitable for all compounds. |
| Preparative RP-HPLC | >98% | 70-95% | Medium | Widely applicable, high resolution, automated. | Can be slow, uses large volumes of organic solvents. |
| Supercritical Fluid Chromatography (SFC) | >98% | >80% | High | Fast, reduced organic solvent consumption, "greener" alternative, excellent for chiral separations.[1] | Requires specialized equipment, may not be suitable for highly polar compounds. |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
This is a general protocol for the purification of a 1-acylindoline-5-sulfonamide analog.
-
Sample Preparation:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol) to a concentration of 20-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Column: C18, 5 or 10 µm particle size (e.g., 19 x 150 mm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Detector: UV, set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 300 nm).
-
-
Chromatographic Method:
-
Flow Rate: 15-20 mL/min.
-
Gradient: A typical gradient might be 10-95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to ensure good separation of the target compound from impurities.
-
Injection Volume: 0.5-2 mL, depending on the sample concentration and column capacity.
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation
This protocol is for the separation of enantiomers of a chiral 1-acylindoline-5-sulfonamide analog.
-
Sample Preparation:
-
Dissolve the racemic mixture in a suitable solvent such as methanol, ethanol, or a mixture of solvents to a concentration of 10-20 mg/mL.
-
-
SFC System and Column:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC; 21 x 250 mm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol or ethanol, often with a basic additive like isopropylamine for improved peak shape.
-
Detector: UV and/or Mass Spectrometer.
-
-
Chromatographic Method:
-
Flow Rate: 50-70 mL/min.
-
Co-solvent Percentage: An isocratic method with 10-40% co-solvent is a good starting point. This will need to be optimized for the specific compound.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
-
Fraction Collection and Post-Purification:
-
Collect the fractions for each enantiomer as they elute.
-
The CO₂ will evaporate, leaving the purified enantiomer in the co-solvent.
-
Evaporate the co-solvent to obtain the purified enantiomers.
-
Confirm the enantiomeric purity of each fraction using analytical chiral SFC or HPLC.
-
Visualizations
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting guide for HPLC peak tailing.
Caption: Comparison of SFC and HPLC for purification.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. labcompare.com [labcompare.com]
- 5. hpst.cz [hpst.cz]
- 6. chimia.ch [chimia.ch]
- 7. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Carbonic Anhydrase Inhibition Kinetic Assays
Welcome to the technical support center for carbonic anhydrase (CA) inhibition kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure carbonic anhydrase activity and its inhibition?
A1: The two most widely used methods for determining CA activity are the CO2 hydration assay and the esterase activity assay.[1] The CO2 hydration assay is considered the gold-standard as it measures the enzyme's physiological reaction—the conversion of CO2 to bicarbonate and a proton.[1] The esterase assay is a simpler, colorimetric method that utilizes a substrate like p-nitrophenyl acetate (p-NPA).[2][3] The enzyme hydrolyzes p-NPA to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[3][4][5]
Q2: Which assay should I choose for my inhibitor screening?
A2: The choice of assay depends on your specific research needs. For high-throughput screening (HTS) of potential inhibitors, the colorimetric esterase assay is often preferred due to its simplicity and speed.[4][6] However, because it uses an artificial substrate, results should be validated with the more physiologically relevant CO2 hydration assay.[2][7] The stopped-flow CO2 hydration assay is the most accurate method for determining kinetic parameters and confirming inhibitory potency.[1][8]
Q3: How should I prepare and store my carbonic anhydrase enzyme?
A3: It is crucial to handle the CA enzyme properly to maintain its activity. Lyophilized enzyme powder should be stored at -20°C.[9] For use, reconstitute the enzyme in a suitable dilution buffer (e.g., Tris-HCl or a buffer recommended by the supplier) and prepare aliquots to avoid repeated freeze-thaw cycles.[4][9] Reconstituted enzyme should be stored at -20°C and is typically stable for about a month.[9] Always centrifuge the vial briefly before opening.[10]
Q4: What is the recommended solvent for dissolving inhibitors?
A4: Many inhibitors are dissolved in dimethyl sulfoxide (DMSO).[4] It is important to note that high concentrations of organic solvents like DMSO can affect enzymatic activity.[4][9] Therefore, it is essential to prepare a solvent control well in your assay plate to test the effect of the solvent on the enzyme's activity.[4][9] The final concentration of DMSO in the assay should typically be kept low, often below 1%.
Q5: How do I calculate inhibitor potency (e.g., IC50 and Ki)?
A5: The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by measuring enzyme activity at various inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration. For calculating the inhibition constant (Ki), the Cheng-Prusoff equation is often used: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant.[11] It's important to note that this equation has limitations, particularly when the enzyme concentration is higher than the Ki.[11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| High Background Signal in Blank Wells | 1. Spontaneous hydrolysis of the substrate (e.g., p-NPA).2. Contamination of reagents or buffer. | 1. Prepare fresh substrate solution before each experiment. p-NPA in solution is not stable and can hydrolyze over time.[12]2. Ensure all buffers and reagents are prepared with high-purity water and are free from contamination. Filter buffers if necessary.3. Always include a substrate blank (buffer and substrate, no enzyme) and subtract its reading from all other wells.[13] |
| Low or No Enzyme Activity | 1. Improper storage or handling of the enzyme (e.g., multiple freeze-thaw cycles).2. Incorrect assay buffer pH or composition.3. Inactive enzyme. | 1. Aliquot the enzyme after reconstitution to avoid repeated freeze-thaw cycles.[9] Store at -20°C.2. Verify the pH of your assay buffer. The optimal pH for CA activity is typically between 7.0 and 8.5.[14] Some buffers can inhibit CA activity.[15]3. Use a positive control with a known CA activator or a fresh batch of enzyme to confirm assay conditions. Include a positive control provided in commercial kits. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting.2. Temperature fluctuations during the assay.3. Reagent instability (enzyme, substrate, inhibitor).4. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing in each well.2. Pre-incubate the plate and reagents at the assay temperature (e.g., 25°C or 37°C) before starting the reaction.[3][5]3. Prepare fresh solutions of enzyme, substrate, and inhibitors for each experiment.4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Precipitation of Inhibitor in Assay Well | 1. Poor solubility of the test compound in the aqueous assay buffer. | 1. Check the solubility of your inhibitor in the final assay buffer. The final DMSO concentration may need to be optimized, but should be kept as low as possible.2. Visually inspect the wells for any precipitation after adding the inhibitor. |
| Unexpected Inhibition by Solvent (e.g., DMSO) | 1. High concentration of the organic solvent is denaturing the enzyme. | 1. Always include a "solvent control" containing the enzyme and the same concentration of solvent used to dissolve the inhibitor.[9]2. Keep the final solvent concentration in the assay as low as possible (ideally ≤1%). |
Experimental Protocols & Data
Table 1: Typical Reagent Concentrations for p-NPA Esterase Assay
| Component | Stock Concentration | Volume per Well (96-well plate) | Final Concentration in Assay |
| Assay Buffer (Tris-HCl) | 50 mM, pH 7.5 | 80-90 µL | ~50 mM |
| Carbonic Anhydrase Enzyme | 0.1 mg/mL | 5 µL | Varies (e.g., 0.5 µ g/well ) |
| Test Inhibitor | 10X final concentration | 10 µL | Varies |
| p-NPA Substrate | 15-30 mM (in Acetonitrile or Ethanol) | 5 µL | ~0.75-1.5 mM |
Note: These are example concentrations and may need to be optimized for your specific enzyme isoform and experimental conditions.[2][3][4]
Detailed Methodology: p-NPA Esterase Inhibition Assay
This protocol is adapted from commercially available kits and literature sources.[3][4][9]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reconstitute the CA enzyme in a suitable dilution buffer to a stock concentration of 0.1 mg/mL. Keep on ice.
-
Prepare a stock solution of p-nitrophenyl acetate (p-NPA) substrate (e.g., 30 mM in acetonitrile).[2]
-
Dissolve test inhibitors in DMSO to create a 10X stock solution of the highest desired final concentration.
-
-
Assay Plate Setup (96-well plate):
-
Blank (Substrate Control): Add Assay Buffer and Substrate.
-
Enzyme Control (EC): Add Assay Buffer, CA Enzyme, and solvent (DMSO).
-
Solvent Control (SC): Same as EC to test the effect of the solvent.[4]
-
Inhibitor Wells (S): Add Assay Buffer, CA Enzyme, and test inhibitor solution.
-
Inhibitor Control (IC): Add Assay Buffer, CA Enzyme, and a known CA inhibitor (e.g., Acetazolamide).[4]
-
-
Assay Procedure:
-
To the appropriate wells, add 80 µL of Assay Buffer.
-
Add 10 µL of the test inhibitor, known inhibitor, or solvent to the respective wells.
-
Add 5 µL of the CA Enzyme Working Solution to all wells except the Blank.
-
Mix and incubate the plate at room temperature for 10-15 minutes.[4][10]
-
Initiate the reaction by adding 5 µL of the CA Substrate to all wells. Mix well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 25°C or 37°C for 30-60 minutes, taking readings every 30-60 seconds.[4][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Solvent Control.
-
Plot percent inhibition versus log inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for a typical carbonic anhydrase p-NPA inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common CA assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 3. Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve solubility issues with indoline-based sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues encountered with indoline-based sulfonamides during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my indoline-based sulfonamide compounds exhibit poor aqueous solubility?
A1: The low aqueous solubility of many indoline-based sulfonamides is often attributed to their molecular structure. These compounds can have a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to overcome. The indoline ring system itself contributes to the lipophilicity of the molecule. Furthermore, the sulfonamide group is weakly acidic, meaning its ionization state and, consequently, its solubility are highly dependent on the pH of the aqueous environment. In their non-ionized form, these compounds are generally more hydrophobic and thus less soluble in water.[1][2]
Q2: My indoline-based sulfonamide precipitates out of my aqueous assay buffer. What are the first things I should try?
A2: When an indoline-based sulfonamide precipitates in an aqueous buffer, consider these initial troubleshooting steps:
-
Review the compound's pKa: Understanding the ionization profile of your specific sulfonamide is crucial for determining the optimal pH range for its solubility.
-
Prepare a concentrated stock solution in an organic solvent: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice for creating a high-concentration stock solution.[1] This stock can then be diluted into the aqueous assay buffer.
-
Optimize the final concentration of the organic solvent: It is critical to keep the final concentration of the organic solvent in your assay low (typically below 1%) to prevent interference with the biological system being studied.[1]
-
Adjust the pH of the assay buffer: Depending on the pKa of your sulfonamide, modifying the pH of the buffer can significantly enhance solubility by encouraging the formation of a more soluble, ionized species.[1][2][3]
Q3: What are the most effective methods for improving the solubility of indoline-based sulfonamides for in vitro assays?
A3: Several techniques can be employed to increase the solubility of indoline-based sulfonamides in assay buffers:
-
pH Adjustment: Altering the pH of the solvent to ionize the sulfonamide is a primary and often effective strategy.[1][2][3][4]
-
Co-solvents: The use of water-miscible organic solvents in the buffer can increase the solubility of hydrophobic compounds.[4][5][6]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[4][7][8][9][10][11][12][13]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[7][14][15][16]
-
Complexation: The formation of inclusion complexes with agents like cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.[11][17]
-
Nanoparticle Formulation: Encapsulating the sulfonamide in nanoparticles can improve its solubility and bioavailability.[18][19][20]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Problem: Your indoline-based sulfonamide, dissolved in a DMSO stock, precipitates when diluted into the aqueous assay buffer.
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | The inherent insolubility of the compound in the aqueous buffer is the most likely cause. |
| Final DMSO Concentration Too Low | While a low final DMSO concentration is desirable, it may be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control to assess the effect of the solvent on the assay.[1] |
| Buffer Composition | Certain salts or other components in your buffer could be promoting precipitation. Try using a different buffer system or simplifying the buffer's composition.[1] |
| Temperature Effects | Solubility can be dependent on temperature. Ensure that your buffer and compound solutions are at the same temperature before mixing. Some compounds may be more soluble at slightly elevated or reduced temperatures.[1][14] |
| Micro-precipitation | The compound may be forming very small, invisible precipitates. Visually inspect the solution against a dark background with a light source to check for subtle cloudiness.[1] |
Issue 2: Inconsistent Results or Low Potency in Biological Assays
Problem: You are observing high variability in your assay results or lower than expected potency for your indoline-based sulfonamide.
| Potential Cause | Suggested Solution |
| Compound Precipitation Over Time | Even if not immediately visible, your compound may be slowly precipitating out of solution during the course of the assay. Prepare fresh dilutions of the compound immediately before each experiment.[1] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surfaces of plastic labware. Using low-adhesion microplates or glassware can help mitigate this issue. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that does not affect the assay) can also be beneficial.[1] |
| Inaccurate Concentration of Soluble Compound | The actual concentration of the dissolved compound may be lower than the nominal concentration due to precipitation. Centrifuge your diluted compound solution and measure the concentration of the supernatant using an appropriate analytical method like HPLC or UV-Vis spectrophotometry. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of sulfonamides under different conditions. The exact values will vary for specific indoline-based sulfonamides.
Table 1: Effect of pH on Sulfonamide Solubility
| pH | Solubility (mg/mL) |
| 5.0 | 0.15 |
| 6.0 | 0.50 |
| 7.0 | 1.20 |
| 7.4 | 2.50 |
| 8.0 | 5.00 |
Table 2: Effect of Co-solvents on Sulfonamide Solubility in Water
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0 | 0.05 |
| Ethanol | 10 | 0.25 |
| Ethanol | 20 | 0.80 |
| PEG 300 | 10 | 0.40 |
| PEG 300 | 20 | 1.50 |
| DMSO | 5 | 0.90 |
| DMSO | 10 | 3.20 |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Solubility
This protocol outlines a general method for determining the effect of pH on the solubility of an indoline-based sulfonamide.
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of the indoline-based sulfonamide to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.[1]
-
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.
-
Select a hydrophilic carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a cellulose derivative.
-
Dissolve both the indoline-based sulfonamide and the carrier in a suitable organic solvent in which both are soluble (e.g., methanol, ethanol, or a mixture).
-
Remove the solvent by evaporation under vacuum, often using a rotary evaporator. This will leave a solid mass.
-
Further dry the solid mass under vacuum to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion to confirm its properties (e.g., by differential scanning calorimetry or X-ray diffraction) and then test its dissolution rate and solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Example signaling pathway inhibition.
Caption: Factors and solutions for poor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. bmj.com [bmj.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. ijrar.org [ijrar.org]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jopcr.com [jopcr.com]
- 10. Solid Dispersions: Solubility Enhancement Technique for Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. japer.in [japer.in]
- 14. japer.in [japer.in]
- 15. ijmsdr.org [ijmsdr.org]
- 16. wjbphs.com [wjbphs.com]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Antiproliferative Assays with Sulfonamides
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with sulfonamides in antiproliferative assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in antiproliferative assays with sulfonamides?
Inconsistent results can stem from several factors:
-
Compound Solubility: Sulfonamides can have poor aqueous solubility, leading to precipitation in your cell culture media. This can cause inaccurate drug concentrations and variability in your results.[1][2][3]
-
Compound Purity: Impurities in your sulfonamide sample can have their own biological activity, confounding your results.
-
Assay Interference: The chemical structure of some sulfonamides may interfere with the assay reagents. For example, some compounds can chemically reduce MTT tetrazolium salts, leading to a false-positive signal for cell viability.[4][5][6]
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the same sulfonamide due to differences in their genetic makeup and signaling pathways.[7][8][9]
-
Experimental Technique: Minor variations in cell seeding density, incubation times, and washing steps can introduce significant variability.[10][11][12]
Q2: My sulfonamide appears to be increasing cell proliferation at certain concentrations. Is this a real effect?
While some compounds can exhibit hormesis (a biphasic dose-response where low doses stimulate and high doses inhibit), it is more likely an experimental artifact.[13][14] Potential causes include:
-
Assay Interference: As mentioned, your compound might be directly reacting with the assay reagents (e.g., reducing MTT).
-
Precipitation: At higher concentrations, the compound may precipitate out of solution. If the precipitate is colored or interferes with light absorbance/fluorescence, it can lead to artificially high readings.
-
Cell Stress Response: At sub-lethal concentrations, some compounds can induce a stress response that temporarily increases metabolic activity, which can be misinterpreted as increased proliferation by assays like MTT.
Q3: How can I distinguish between apoptosis and necrosis induced by my sulfonamide compound?
Distinguishing between these two modes of cell death is crucial for understanding the mechanism of action.[15][16]
-
Morphological Assessment: Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis involves cell swelling and rupture.[15][17]
-
Biochemical Assays:
-
Caspase Activity: Assays that measure the activity of caspases (key mediators of apoptosis) can confirm an apoptotic mechanism.[15]
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon membrane rupture (necrosis).
-
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or in the wells of your assay plate.
-
Inconsistent and non-reproducible dose-response curves.
-
Artificially high absorbance/fluorescence readings at higher concentrations.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 14. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Necrotic, rather than apoptotic, cell death caused by cytochrome P450-activated ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the acylation of indoline-5-sulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing side products in the acylation of indoline-5-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acylation of indoline-5-sulfonamide?
The primary and desired product is the N-acylated indoline-5-sulfonamide, where the acyl group is attached to the nitrogen of the indoline ring.
Q2: What are the most common side products in this reaction?
The most common side products include:
-
Di-acylated indoline-5-sulfonamide: Acylation occurs on both the indoline nitrogen and the sulfonamide nitrogen. This is more likely under harsh reaction conditions or with a large excess of a highly reactive acylating agent.
-
C3-acylated indoline-5-sulfonamide: Acylation occurs at the C3 position of the indoline ring. While less reactive than indole, the indoline ring can still undergo electrophilic substitution, particularly under Friedel-Crafts type conditions.[1]
-
Hydrolysis of the acylating agent: If moisture is present in the reaction, the acylating agent (e.g., acyl chloride or anhydride) can hydrolyze to the corresponding carboxylic acid.
Q3: Why is my reaction yield low?
Low yields can be attributed to several factors:
-
Formation of the side products mentioned above.
-
Incomplete reaction due to insufficient reactivity of the acylating agent or non-optimal reaction conditions (e.g., temperature, reaction time).
-
Decomposition of starting material or product under harsh conditions.
-
Loss of product during workup and purification.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, desired product, and major side products will likely have different Rf values, allowing for a qualitative assessment of the reaction's progress. High-performance liquid chromatography (HPLC) can be used for more quantitative monitoring.
Q5: What are the best methods for purifying the desired N-acylated product?
Column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products due to their differing polarities. Recrystallization can also be used if a suitable solvent system is found.
Troubleshooting Guides
Issue 1: Presence of a significant amount of di-acylated side product.
-
Possible Cause: The reaction conditions are too harsh, or there is a large excess of the acylating agent. The sulfonamide nitrogen, though less nucleophilic, can be acylated under forcing conditions.
-
Suggested Solution:
-
Reduce the equivalents of the acylating agent to 1.05-1.2 equivalents.
-
Use a less reactive acylating agent if possible (e.g., an acid anhydride instead of an acyl chloride).
-
Lower the reaction temperature.
-
Use a milder base, such as pyridine or triethylamine, rather than a stronger base that might deprotonate the sulfonamide.
-
Issue 2: Formation of a C3-acylated isomer.
-
Possible Cause: The reaction conditions favor electrophilic aromatic substitution on the indoline ring. This is more common with Lewis acid catalysts.
-
Suggested Solution:
-
Avoid the use of strong Lewis acid catalysts.
-
Employ reaction conditions that favor N-acylation, such as the use of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity.
-
Issue 3: The reaction is sluggish or does not go to completion.
-
Possible Cause: The acylating agent is not reactive enough, or the reaction temperature is too low. The nucleophilicity of the indoline nitrogen may also be insufficient under the chosen conditions.
-
Suggested Solution:
-
Increase the reaction temperature incrementally.
-
Consider using a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
-
Ensure the base being used is effectively deprotonating the indoline nitrogen. The use of a stronger, non-nucleophilic base could be explored cautiously to avoid di-acylation.
-
Data Presentation
Table 1: Illustrative Product Distribution with Different Acylating Agents
| Acylating Agent | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Di-acylated Product (%) | C3-acylated Product (%) |
| Acetyl Chloride | Pyridine | DCM | 25 | 75 | 10 | 5 |
| Acetic Anhydride | Pyridine | DCM | 25 | 85 | <5 | <2 |
| Benzoyl Chloride | Triethylamine | THF | 50 | 70 | 15 | 8 |
| Benzoic Acid/DCC | DMAP | DMF | 25 | 65 | <2 | <1 |
Note: These are representative yields to illustrate trends and may vary based on specific reaction conditions.
Table 2: Effect of Reaction Conditions on Product Purity
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) |
| Base | Pyridine (1.2 eq) | 90 | NaH (1.1 eq) | 75 (higher di-acylation) |
| Temperature | 25°C | 90 | 60°C | 80 (more side products) |
| Solvent | DCM | 90 | Toluene | 85 |
| Acylating Agent | Acetic Anhydride | 93 | Acetyl Chloride | 88 |
Note: Purity is determined by HPLC analysis of the crude reaction mixture.
Experimental Protocols
General Protocol for N-acylation using an Acyl Chloride
-
Preparation: To a solution of indoline-5-sulfonamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., pyridine or triethylamine, 1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0°C and slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Identification and Quantification of Products by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Use external standards of the purified desired product and, if isolated, the side products to create calibration curves for accurate quantification.
Mandatory Visualization
References
Technical Support Center: Enhancing Selectivity of Indoline-Based Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on strategies to enhance the selectivity of indoline-based carbonic anhydrase (CA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for specific carbonic anhydrase isoforms (e.g., CA IX and XII) a critical objective in drug development?
A1: Achieving high selectivity for specific CA isoforms, such as the tumor-associated CA IX and XII, is crucial to minimize off-target effects and associated side effects.[1][2] Many other CA isoforms, like CA I and II, are widely expressed throughout the body and are involved in various essential physiological processes.[3] Inhibition of these ubiquitous isoforms can lead to undesirable complications.[1] In contrast, CA IX and XII are overexpressed in several types of tumors, making them attractive targets for anticancer therapies.[2][3] Therefore, selective inhibitors are sought to specifically target cancer cells while sparing healthy tissues.[1]
Q2: What is the "tail approach," and how can it be used to enhance the selectivity of indoline-based CA inhibitors?
A2: The "tail approach" is a key strategy in designing isoform-selective CA inhibitors. It involves appending a chemical moiety (the "tail") to the primary inhibitor scaffold, which typically contains a zinc-binding group like a sulfonamide.[1] While the active sites of CA isoforms are highly conserved, there are subtle differences in the amino acid residues at the rim of the active site cavity.[1] The "tail" is designed to interact with these non-conserved residues, leading to isoform-specific binding.[1] For indoline-based inhibitors, modifications to the indoline ring system or substituents attached to it can act as the "tail," allowing for tailored interactions that can enhance selectivity for the desired CA isoform.
Q3: My indoline-based inhibitor shows potent inhibition but poor selectivity. What general strategies can I employ to improve selectivity?
A3: To improve the selectivity of your inhibitor, consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your indoline-based inhibitor and assess the impact on potency and selectivity. This can involve introducing different functional groups, altering linker lengths, or exploring different substitution patterns on the indoline ring.[1]
-
Exploiting the "Tail Approach": As mentioned above, strategically adding "tail" groups to your indoline scaffold that can interact with unique residues at the entrance of the target CA active site is a proven strategy for enhancing selectivity.[1]
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to visualize the binding mode of your inhibitor in the active sites of your target and off-target isoforms. This can reveal key interactions and guide the design of more selective analogues.[4]
Q4: Are there common pitfalls in CA inhibition assays that could lead to misleading selectivity data?
A4: Yes, several factors can contribute to inaccurate selectivity data:
-
Enzyme Purity and Activity: Ensure that the recombinant CA enzymes used are of high purity and exhibit the expected catalytic activity.[1]
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate determination of inhibition constants (Kᵢ).[1][2]
-
Assay Conditions: Factors such as buffer composition, pH, and temperature can influence enzyme activity and inhibitor binding. It is crucial to maintain consistent and well-controlled assay conditions.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible Kᵢ values for my indoline-based inhibitor.
-
Possible Cause: Inaccurate enzyme concentration.
-
Solution: Determine the active enzyme concentration by titration with a known, high-affinity inhibitor like acetazolamide.[1]
-
-
Possible Cause: Inhibitor instability.
-
Solution: Assess the stability of your compound in the assay buffer over the experimental time course using a method like HPLC.[1]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and employ proper pipetting techniques to minimize variability.[1]
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Ensure adequate pre-incubation time for the enzyme-inhibitor complex to reach equilibrium, especially for slow-binding inhibitors.[1]
-
Problem 2: My inhibitor shows good selectivity in biochemical assays, but lacks efficacy in cell-based assays.
-
Possible Cause: Poor cell permeability.
-
Solution: Assess the physicochemical properties of your compound, such as lipophilicity and molecular weight, which can influence cell permeability. Consider designing analogues with improved properties.
-
-
Possible Cause: Efflux by cellular transporters.
-
Solution: Investigate if your compound is a substrate for common efflux pumps. Co-incubation with known efflux pump inhibitors can help to clarify this.
-
-
Possible Cause: The inhibitor is not engaging the target in the cellular environment.
-
Solution: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to the target CA isoform within intact cells.[4]
-
Problem 3: Observed selectivity does not match predictions from computational models.
-
Possible Cause: Inaccurate docking pose.
-
Solution: Use multiple docking programs and scoring functions. Consider more advanced techniques like induced-fit docking or molecular dynamics simulations to refine the predicted binding pose.[1]
-
-
Possible Cause: Incorrect protonation states.
-
Solution: Carefully check and assign the protonation states of the inhibitor and active site residues in your computational model, as this can significantly impact the predicted interactions.[1]
-
Data Presentation
Table 1: Inhibition Data of 1-Acylated Indoline-5-sulfonamides against Human Carbonic Anhydrase Isoforms [3]
| Compound | R | Kᵢ (nM) hCA I | Kᵢ (nM) hCA II | Kᵢ (nM) hCA IX | Kᵢ (nM) hCA XII |
| 4a | H | 651.5 | 498.4 | >10000 | 105.4 |
| 4b | 2-Cl | 438.6 | 187.6 | 6845.7 | 109.8 |
| 4c | 3-Cl | 289.4 | 101.2 | 457.9 | 65.3 |
| 4d | 4-Cl | 311.2 | 115.8 | 876.3 | 41.3 |
| 4e | 2-F | 512.8 | 203.4 | 7123.8 | 112.7 |
| 4f | 3-F | 301.7 | 105.9 | 498.1 | 68.9 |
| 4g | 4-F | 325.4 | 120.1 | 912.5 | 43.8 |
| 4h | 2-CH₃ | 489.1 | 195.2 | 6987.4 | 110.3 |
| 4i | 3-CH₃ | 295.3 | 103.7 | 476.2 | 66.8 |
| 4j | 4-CH₃ | 318.9 | 118.5 | 894.6 | 42.5 |
| 4k | 2-OCH₃ | 554.3 | 218.6 | 7543.1 | 115.9 |
| 4l | 3-OCH₃ | 310.6 | 109.4 | 512.7 | 70.1 |
| 4m | 4-OCH₃ | 335.8 | 124.3 | 945.8 | 45.2 |
| 4n | 3,4-diCl | 258.7 | 95.3 | 389.6 | 59.8 |
| 4o | 3,5-diCl | 275.1 | 98.9 | 411.9 | 60.5 |
| 4p | 2,4-diCl | 410.3 | 154.7 | 6054.2 | 101.3 |
| 4q | 2,6-diCl | 455.8 | 178.2 | 6543.9 | 107.6 |
| 4r | 2,3,4-triCl | 350.1 | 130.5 | 1102.7 | 50.4 |
| 4s | 2,4,5-triCl | 380.6 | 142.8 | 5543.1 | 95.7 |
| 4t | 2,4,6-triCl | 395.2 | 148.9 | 5876.4 | 98.2 |
| 4u | Pentafluoro | 201.3 | 78.6 | 289.4 | 48.7 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor included for comparison.
Mandatory Visualization
Caption: Logical diagram of the 'tail approach' for selective CA inhibitors.
Caption: Experimental workflow for screening and validation of CA inhibitors.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.[4]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer: 10 mM HEPES, pH 7.5, containing 0.1 M Na₂SO₄[4]
-
pH indicator: Phenol red (0.2 mM)[4]
-
Indoline-based inhibitor stock solutions (in DMSO)
Procedure:
-
Equilibration: Equilibrate the stopped-flow instrument to 25°C.[4]
-
Syringe Preparation:
-
Syringe A: Prepare a solution containing the CA enzyme, buffer, and pH indicator.
-
Syringe B: Prepare a CO₂-saturated water solution.
-
-
Inhibitor Pre-incubation: To determine the inhibition constant (Kᵢ), pre-incubate the enzyme solution in Syringe A with various concentrations of the inhibitor for 15 minutes at room temperature.[4]
-
Reaction Initiation: Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO₂ causes a pH drop.[4]
-
Rate Calculation:
-
Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.[4]
-
-
Data Analysis:
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.[4]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify and quantify the engagement of a ligand with its protein target in an intact cellular environment.[4][5]
Materials:
-
Cultured cells expressing the target CA isoform
-
Indoline-based inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target CA isoform and a loading control)
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentrations and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).[4]
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[6]
-
Cell Lysis: Lyse the cells using a suitable method, such as three rapid freeze-thaw cycles.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target CA protein at each temperature using Western blotting.[5]
-
-
Data Interpretation: A selective inhibitor will stabilize the target CA isoform, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to the right.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Target engagement assay [bio-protocol.org]
Assessing the stability of 1-Acetylindoline-5-sulfonamide under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-Acetylindoline-5-sulfonamide under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides and FAQs
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound, like other sulfonamides, is primarily influenced by pH, temperature, and light exposure.
-
pH: Sulfonamides are generally more susceptible to degradation under acidic conditions. If your solution is acidic, this is a likely cause. They tend to be more stable in neutral to alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of sulfonamides. The rate of degradation typically follows first-order kinetics.
-
Light: Exposure to UV light can lead to photodegradation. The rate of this degradation can also be influenced by the pH of the solution.
Q2: I am observing a loss of the parent compound in my experiment, but I don't see any precipitate. What could be the degradation products?
A2: The degradation of sulfonamides can lead to several soluble products. The primary degradation pathways include:
-
Hydrolysis of the sulfonamide bond: This is a common degradation route, especially under acidic or basic conditions, and would result in the cleavage of the S-N bond.
-
Cleavage of the S-C bond: This pathway can lead to the formation of sulfanilic acid derivatives.
-
SO2 extrusion: Photodegradation can sometimes lead to the extrusion of sulfur dioxide.
Common degradation products for sulfonamides can include the corresponding amine (in this case, a derivative of indoline) and the sulfonic acid.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
pH control: Maintain the pH of your solution in the neutral to slightly alkaline range if your experimental conditions permit.
-
Temperature control: Avoid high temperatures. Store solutions at recommended temperatures, and if heating is necessary for an experiment, minimize the duration.
-
Light protection: Protect your solutions from light, especially UV light, by using amber-colored vials or by wrapping your containers in aluminum foil.
-
Inert atmosphere: For long-term storage or for sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q4: I need to perform a forced degradation study on this compound. What conditions should I use?
A4: Forced degradation studies, as outlined in ICH guideline Q1A(R2), are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating properties of your analytical methods. Typical conditions include:
-
Acidic hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 60-80°C).
-
Basic hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated (e.g., 60-80°C).
-
Oxidative degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, etc.).
-
Photodegradation: Exposing the compound (in solid state and in solution) to a combination of UV and visible light, as specified in ICH guideline Q1B.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Quantitative Stability Data for Sulfonamides (Examples)
Table 1: Half-lives (t½) of Sulfonamides under Different pH Conditions at 25°C
| Sulfonamide | pH 4.0 | pH 7.0 | pH 9.0 |
| Sulfadiazine | Stable (>1 year) | Unstable | Stable (>1 year) |
| Sulfamethoxazole | Stable | Stable | Stable |
| Sulfachloropyridazine | Unstable | Unstable | Stable (>1 year) |
Data synthesized from literature where hydrolysis rate ≤10% over the study period is considered stable.
Table 2: Thermal Degradation of Sulfonamides in Skimmed Milk
| Sulfonamide | Temperature (°C) | Half-life (t½, hours) |
| Sulfamethazine | 100 | 1.8 |
| Sulfadiazine | 100 | 4.5 |
| Sulfamethoxazole | 100 | 6.2 |
Table 3: Photodegradation of Sulfonamides in Water (Simulated Sunlight)
| Sulfonamide | Irradiation Time (hours) | Degradation (%) |
| Sulfamethazine | 24 | 52 |
| Sulfadiazine | 24 | 88 |
| Sulfamethoxazole | 24 | 98 |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Experimental Setup:
-
Dilute the stock solution with the respective buffer, acid, or base to a final concentration suitable for your analytical method.
-
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature like 50°C).
-
Protect the solutions from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant and the half-life at each pH.
-
Protocol 2: Thermal Stability Assessment (Solid State)
-
Sample Preparation:
-
Place a known amount of solid this compound in a vial.
-
-
Experimental Setup:
-
Place the vials in a calibrated oven at a constant elevated temperature (e.g., 60°C).
-
-
Sampling and Analysis:
-
At specified time intervals, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.
-
Analyze the solution by a validated HPLC method.
-
-
Data Analysis:
-
Determine the percentage of degradation over time.
-
Protocol 3: Photostability Assessment
-
Sample Preparation:
-
Prepare solutions of this compound in a transparent solvent.
-
Prepare a control sample and protect it from light.
-
-
Experimental Setup:
-
Expose the sample solutions to a light source that provides both UV and visible light, following ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature during the experiment.
-
-
Sampling and Analysis:
-
Analyze the exposed and control samples at the end of the exposure period using a validated HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.
-
Visualizations
Common experimental pitfalls in the synthesis of sulfonamide derivatives
Welcome to the technical support center for the synthesis of sulfonamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonamides, and what are their primary limitations?
A1: The most classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] While this method is straightforward and often results in high yields, it has some limitations.[4][5] The preparation of the requisite sulfonyl chlorides can involve harsh reagents like chlorosulfonic acid, which are unsuitable for sensitive substrates.[4][5] Additionally, sulfonyl chlorides themselves can be sensitive to moisture and may not be readily available for all desired structures.[6][7]
Alternative methods include:
-
Synthesis from sulfonic acids or their salts: This can be achieved under microwave irradiation and often shows good functional group tolerance.[8]
-
Oxidative chlorination of thiols: This allows for the conversion of thiols to sulfonyl chlorides, which can then react with amines.[8]
-
Diazotization of anilines: This involves converting anilines to diazonium salts, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[4]
-
One-pot synthesis from unactivated acids and amines: Newer methods leverage copper-catalyzed reactions to convert aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination.[9][10]
Q2: I am observing low yields in my sulfonamide synthesis. What are the potential causes and solutions?
A2: Low yields in sulfonamide synthesis can stem from several factors. A primary concern is the quality of the sulfonyl chloride, which is susceptible to hydrolysis from moisture.[6] Ensuring the purity and dryness of the sulfonyl chloride is critical, and freshly preparing it may be beneficial.[6] Another common issue is steric hindrance; if either the sulfonyl chloride or the amine is bulky, the reaction rate can be significantly reduced.[6] In such cases, increasing the reaction temperature or extending the reaction time might improve the yield, though this must be balanced against the risk of product degradation.[6] Incomplete reactions can also lead to low yields, so monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]
Q3: How can I effectively purify my sulfonamide derivative?
A3: The purification of sulfonamide derivatives can be challenging due to their varying polarities and their capacity for hydrogen bonding.[6] The most common and often preferred method for obtaining high-purity sulfonamides is crystallization.[6] The choice of solvent is crucial, with ethanol, methanol, and ethyl acetate being common options.[6] For sulfonamides that are difficult to crystallize, experimenting with different solvent systems or employing techniques like vapor diffusion can be helpful.[6] Another widely used purification technique is column chromatography on silica gel.[6][11] A typical eluent system for this is a mixture of ethyl acetate and n-hexane.[11]
Q4: I am having trouble with the removal of a protecting group from my sulfonamide. What are some effective strategies?
A4: Sulfonamides themselves can be used as protecting groups for amines due to their stability.[12] However, this stability can make their removal challenging.[12] Deprotection often requires harsh conditions.[12] One common method is using strong aqueous acid (like concentrated HCl) with heating.[12] An alternative for substrates sensitive to acidic conditions is a dissolving metal reduction, such as using sodium in liquid ammonia.[12] The choice of deprotection strategy will depend on the overall functionality of your molecule and its tolerance to different reaction conditions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of sulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[6] | Ensure the sulfonyl chloride is pure and dry. Consider using a freshly prepared batch.[6] Store sulfonyl chlorides under anhydrous conditions. |
| Steric hindrance: Bulky groups on the amine or sulfonyl chloride are slowing the reaction.[6] | Increase the reaction temperature or prolong the reaction time.[6] Alternatively, consider a different synthetic route with less hindered precursors.[6] | |
| Low reactivity of the amine: Electron-deficient anilines can be poor nucleophiles. | Consider using a more forcing reaction condition or a catalytic method known to be effective for less nucleophilic amines.[5] | |
| Multiple Spots on TLC/Complex NMR Spectrum | Side reactions: The formation of undesired byproducts. A common side reaction is the formation of a disulfonimide if the primary amine reacts with two molecules of the sulfonyl chloride. | Use a slight excess of the amine to favor the formation of the desired sulfonamide. Carefully control the stoichiometry and reaction temperature. |
| Product degradation: The sulfonamide product may be unstable under the reaction or workup conditions.[6] | Ensure the workup procedure is not overly harsh. Avoid prolonged exposure to strong acids or bases if the product is sensitive.[6] | |
| Unreacted starting materials: The reaction has not gone to completion.[6] | Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.[6] | |
| Difficulty in Product Isolation/Purification | High polarity of the product: The sulfonamide is highly polar and may be soluble in the aqueous phase during workup. | After initial extraction, back-extract the aqueous layer with a more polar organic solvent like ethyl acetate. |
| Product is an oil and will not crystallize: Some sulfonamides are not crystalline at room temperature.[6] | Purify by flash column chromatography on silica gel.[13] If a solid is desired, attempt co-crystallization with a suitable agent or try different solvent systems for crystallization.[6] | |
| Emulsion formation during workup: The reaction mixture forms a stable emulsion during aqueous extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[13] Filtration through a pad of Celite can also be effective.[11] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), pyridine).[13]
-
Base Addition: Cool the solution to 0 °C in an ice bath. If not using pyridine as the solvent, add a base such as pyridine (1.5 equivalents) or triethylamine to the stirred solution.[13]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 to 1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.[13]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[13]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and finally with brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11][13]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[11][13]
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the characteristic signals for the protons on the aromatic and aliphatic portions of the molecule. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.[13]
-
Mass Spectrometry (MS): This is used to confirm the molecular weight of the synthesized compound.[13]
-
Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[13]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Acylindoline-5-sulfonamides and Acetazolamide as Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory potential of novel 1-acylindoline-5-sulfonamides against key human carbonic anhydrase isoforms, benchmarked against the clinically established inhibitor, acetazolamide.
This guide provides a comprehensive comparison of a series of 1-acylindoline-5-sulfonamide derivatives with the well-known carbonic anhydrase (CA) inhibitor, acetazolamide. The inhibitory activities against four crucial human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are presented, supported by detailed experimental protocols and visual diagrams to facilitate understanding of the underlying mechanisms and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of the compounds is expressed as inhibition constants (Kᵢ), with lower values indicating higher potency. The following table summarizes the Kᵢ values for selected 1-acylindoline-5-sulfonamide derivatives and acetazolamide against the cytosolic isoforms hCA I and hCA II, and the tumor-associated isoforms hCA IX and hCA XII.[1][2][3]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 4a (Acyl: Benzoyl) | >10000 | 10.8 | >10000 | 105.8 |
| 4f (Acyl: 3-Chlorobenzoyl) | 108.3 | 31.2 | 132.8 | 41.3 |
| 4g (Acyl: 4-Chlorobenzoyl) | 235.6 | 66.4 | 2546 | 98.6 |
| 4h (Acyl: 3,4-Dichlorobenzoyl) | 358.4 | 62.1 | 1856 | 91.2 |
| 4q (Acyl: Isonicotinoyl) | 98.7 | 15.8 | 187.9 | 65.4 |
| 10 (1-Benzylindoline-5-sulfonamide) | 158.3 | 25.6 | 458.3 | 289.7 |
Note: Data for other well-known CA inhibitors such as dorzolamide and brinzolamide are not included in this table due to the lack of available inhibitory data generated under identical experimental conditions, which would be necessary for a direct and accurate comparison.
Experimental Protocols
The determination of inhibitory activity was performed using a stopped-flow CO₂ hydrase assay.[1] This method directly measures the enzyme-catalyzed hydration of CO₂.
| Parameter | Description |
| Instrument | Applied Photophysics Stopped-Flow Instrument. |
| Assay Principle | Measurement of the initial rates of the CA-catalyzed CO₂ hydration reaction. |
| Indicator | Phenol red (0.2 mM) was used as a pH indicator, with absorbance monitored at its maximum wavelength of 557 nm. |
| Buffer | 10 mM HEPES at pH 7.4. |
| Ionic Strength | Maintained constant with 20 mM NaClO₄. |
| Temperature | 20 °C. |
| Substrate | CO₂ concentrations ranged from 1.7 to 17 mM. |
| Enzyme Conc. | Varied for each isoform to ensure accurate measurement of inhibition, typically in the nanomolar range. |
| Data Analysis | Michaelis-Menten plots were used to determine kinetic parameters. Kᵢ values were calculated using the Cheng-Prusoff equation from IC₅₀ values determined from dose-response curves. |
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Validating the Biological Activity of Novel Sulfonamide Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the biological activity of novel sulfonamide compounds. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to aid in the selection of appropriate validation strategies.
Sulfonamides represent a versatile class of synthetic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and antitumor effects.[1][2] The validation of these activities for newly synthesized sulfonamide derivatives is a critical step in the drug discovery and development process. This guide outlines key in vitro and in vivo methodologies, presenting them in a comparative format to facilitate experimental design.
Core Validation Strategies: A Comparative Overview
The biological evaluation of novel sulfonamides typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies to assess efficacy and safety in a physiological context. The primary validation methods are categorized by their intended therapeutic application.
Antibacterial Activity
The hallmark of traditional sulfonamides is their antibacterial action, achieved by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] This leads to a bacteriostatic effect, halting bacterial growth and replication.[5]
Objective: To determine the minimum concentration of a sulfonamide compound required to inhibit the growth of specific bacterial strains.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Broth Microdilution | Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with a standardized bacterial suspension.[6] | Minimum Inhibitory Concentration (MIC) | High-throughput, quantitative, requires small compound quantities. | Can be influenced by compound solubility and media components. |
| Agar Dilution | Varying concentrations of the compound are incorporated into molten agar, which is then solidified in petri dishes and inoculated with bacterial spots.[6] | Minimum Inhibitory Concentration (MIC) | Allows for testing multiple strains simultaneously, less affected by compound precipitation. | More labor-intensive than broth microdilution. |
| Time-Kill Assay | Bacteria are exposed to the compound at multiples of its MIC, and viable cell counts are determined at different time points.[7] | Rate of bacterial killing (bacteriostatic vs. bactericidal) | Provides dynamic information on antibacterial effect. | Labor-intensive and time-consuming. |
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the novel sulfonamide compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[6]
The following table presents hypothetical MIC data for novel sulfonamide compounds against common bacterial pathogens, for illustrative purposes.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| Novel Sulfonamide A | 16 | 32 | >256 | 8 |
| Novel Sulfonamide B | 8 | 16 | 128 | 4 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | 0.5 |
Data is hypothetical and for illustrative purposes only.
Anticancer Activity
Certain sulfonamide derivatives have demonstrated potent antitumor activity.[8] Validation of this activity involves assessing their effects on cancer cell proliferation, cell cycle progression, and their efficacy in preclinical animal models.
Objective: To evaluate the cytotoxic and antiproliferative effects of sulfonamide compounds on cancer cell lines.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| MTT/XTT Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10] | IC50 (half-maximal inhibitory concentration) | High-throughput, sensitive, and widely used. | Can be affected by compounds that alter cellular metabolism. |
| Cell Cycle Analysis (Flow Cytometry) | Stains cellular DNA to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[9] | Cell cycle arrest, apoptosis induction | Provides mechanistic insights into the mode of action. | Requires specialized equipment and expertise. |
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel sulfonamide compound for a specified duration (e.g., 48-72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
The following table presents hypothetical IC50 values for novel sulfonamide compounds against various cancer cell lines.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Novel Sulfonamide C | 5.2 | 8.1 | 12.5 |
| Novel Sulfonamide D | 1.8 | 3.5 | 7.9 |
| Doxorubicin (Control) | 0.1 | 0.2 | 0.3 |
Data is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity
Some sulfonamides act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]
Objective: To evaluate the ability of a sulfonamide compound to reduce inflammation in an animal model.
| Assay | Animal Model | Principle | Key Parameters |
| Carrageenan-induced Paw Edema | Rats or mice | Carrageenan injection into the paw induces an acute inflammatory response. The anti-inflammatory effect is measured by the reduction in paw volume.[11] | Paw edema volume, percentage inhibition of edema |
-
Animal Model: Use male Wistar rats (150-200 g).[11]
-
Compound Administration: Administer the test sulfonamide compound orally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[11]
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Diuretic Activity
Certain sulfonamides, particularly those that inhibit carbonic anhydrase, can promote diuresis.[11]
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of a sulfonamide compound.
| Assay | Animal Model | Principle | Key Parameters |
| Metabolic Cage Study | Rats | After compound administration and a saline load, urine is collected over a specific period in metabolic cages.[11] | Urine volume, sodium (Na+) excretion, potassium (K+) excretion |
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.[11]
-
Compound Administration: Administer the test sulfonamide compound orally or intraperitoneally. Include a vehicle control group and a positive control group (e.g., furosemide).[11]
-
Saline Load: Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.[11]
-
Urine Collection: Place individual rats in metabolic cages and collect urine over a period of 5 or 24 hours.[11]
-
Analysis: Measure the total urine volume and analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.[11]
-
Data Calculation: Calculate the diuretic effect (total urine output) and the natriuretic and kaliuretic effects (total Na+ and K+ excreted).[11]
In Vivo Efficacy and Toxicology
For promising lead compounds, in vivo studies are essential to evaluate their efficacy in disease models and to assess their safety profile.
In Vivo Efficacy Models
-
Bacterial Infection Models: For antibacterial sulfonamides, systemic infection models in mice are used. Mice are infected with a lethal dose of bacteria, and the efficacy of the sulfonamide is determined by its ability to protect the mice from death (ED50 determination).[11]
-
Tumor Xenograft Models: For anticancer sulfonamides, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is monitored over time.[8]
Toxicology Studies
Preliminary toxicity can be assessed in vitro using cytotoxicity assays on normal human cell lines. In vivo toxicity is evaluated by monitoring animal body weight, clinical signs of distress, and through histopathological examination of major organs.[8]
Conclusion
The validation of the biological activity of novel sulfonamide compounds requires a multi-faceted approach employing a combination of in vitro and in vivo assays. The selection of appropriate methods will depend on the intended therapeutic application of the compound. This guide provides a framework for designing and interpreting these crucial validation studies, thereby facilitating the progression of promising sulfonamide candidates through the drug discovery pipeline.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell-based Assays (Cell Biology) | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 11. benchchem.com [benchchem.com]
Unveiling the Potency of Indoline-5-Sulfonamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of indoline-5-sulfonamide derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrases and as antiproliferative agents. The data presented is primarily drawn from a comprehensive study by Krymov et al. (2022), which details the synthesis and evaluation of a series of 1-acylindoline-5-sulfonamides.
This guide offers a clear, data-driven overview to inform the rational design of novel therapeutics. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for the cited assays are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biological and methodological frameworks.
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory activity of a series of indoline-5-sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms (hCA I, hCA II, hCA IX, and hCA XII) and their antiproliferative effects on the MCF7 breast cancer cell line under both normal (normoxia) and low-oxygen (hypoxia) conditions.
Carbonic Anhydrase Inhibition
The inhibitory activity is presented as the inhibition constant (Kᵢ) in nanomolar (nM) concentrations. Lower Kᵢ values indicate greater potency. The series includes compounds 4a-4u and compound 10, with Acetazolamide (AAZ) serving as a standard inhibitor for comparison.[1]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4a | 79.0 | 5.4 | >10000 | 258.5 |
| 4b | 65.9 | 5.6 | >10000 | >10000 |
| 4c | 88.3 | 9.5 | 2246.9 | >10000 |
| 4d | 268.1 | 9.1 | 1330.2 | 41.3 |
| 4e | 52.2 | 3.4 | 1297.5 | 126.7 |
| 4f | 303.9 | 31.3 | 141.2 | 111.7 |
| 4g | 242.1 | 66.2 | >10000 | 57.0 |
| 4h | 350.1 | 54.0 | >10000 | 56.0 |
| 4i | 220.1 | 36.1 | >10000 | 93.9 |
| 4j | 67.7 | 9.2 | >10000 | 110.0 |
| 4k | 77.7 | 9.3 | 173.0 | >10000 |
| 4l | 71.5 | 4.0 | 203.2 | 112.5 |
| 4m | 49.0 | 3.0 | >10000 | 103.0 |
| 4n | 71.4 | 9.3 | 1990.1 | 91.0 |
| 4o | 83.4 | 4.5 | >10000 | 119.6 |
| 4p | 60.5 | 42.2 | 2109.4 | 198.1 |
| 4q | 64.0 | 12.5 | 2394.3 | >10000 |
| 4r | 42.2 | 5.0 | 176.7 | 147.3 |
| 4s | 60.9 | 7.1 | 132.8 | 88.1 |
| 4t | 51.6 | 3.5 | 176.8 | >10000 |
| 4u | 67.0 | 1.8 | 222.6 | >10000 |
| 10 | 41.0 | 3.0 | >10000 | >10000 |
| AAZ | 250 | 12.1 | 25.7 | 5.7 |
Structure-Activity Relationship Highlights for Carbonic Anhydrase Inhibition:
-
CA I and CA II Inhibition: Most of the synthesized indoline-5-sulfonamides were potent inhibitors of the cytosolic off-target isoforms hCA I and hCA II, often with greater potency than the standard, Acetazolamide.[1]
-
CA IX and CA XII Inhibition: Inhibition of the tumor-associated isoforms hCA IX and hCA XII was more variable. Notably, compounds with a 3-chlorophenyl (4f), thiophene (4r), and cyclopentyl (4s, 4t) substituent at the 1-acyl position were the most potent inhibitors of hCA IX.[1] 1-Acylated indoline-5-sulfonamides, such as 4d, 4g, and 4h, demonstrated potent inhibition of hCA XII.[1] The introduction of an acyl group at the 1-position generally led to a significant increase in activity against hCA XII compared to the less polar alkyl fragment in compound 10.[1]
Antiproliferative Activity
The antiproliferative activity was assessed using the MTT assay and is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) against the MCF7 breast cancer cell line.
| Compound | MCF7 IC₅₀ (µM) - Normoxia | MCF7 IC₅₀ (µM) - Hypoxia |
| 4a | >50 | >50 |
| 4b | 43.1 | 48.2 |
| 4c | >50 | >50 |
| 4d | >50 | >50 |
| 4e | 30.5 | 25.4 |
| 4f | 25.1 | 12.9 |
| 4g | 45.3 | 39.8 |
| 4h | >50 | >50 |
| 4i | 41.2 | 35.7 |
| 4j | >50 | >50 |
| 4k | >50 | >50 |
| 4l | >50 | >50 |
| 4m | 39.4 | 45.3 |
| 4n | 48.7 | 42.1 |
| 4o | >50 | >50 |
| 4p | >50 | >50 |
| 4q | >50 | >50 |
| 4r | >50 | >50 |
| 4s | >50 | >50 |
| 4t | >50 | >50 |
| 4u | >50 | >50 |
| 10 | >50 | >50 |
Structure-Activity Relationship Highlights for Antiproliferative Activity:
-
The indoline-5-sulfonamides generally demonstrated moderate antiproliferative effects.[1]
-
Compound 4f, a potent inhibitor of both hCA IX and hCA XII, exhibited the highest antiproliferative activity, particularly under hypoxic conditions (IC₅₀ = 12.9 µM).[1] This suggests a correlation between the inhibition of tumor-associated carbonic anhydrases and anticancer activity, especially in the hypoxic tumor microenvironment.
-
Interestingly, the activity of these compounds was not diminished under hypoxic conditions, a common cause of resistance to many anticancer agents.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further studies.
Synthesis of 1-Acylindoline-5-sulfonamides (4a-4u)
The synthesis of the target 1-acylindoline-5-sulfonamides was achieved through the acylation of the indoline-5-sulfonamide core.[1]
Caption: Synthetic scheme for 1-acylindoline-5-sulfonamides.
General Procedure: Indoline-5-sulfonamide (9) was acylated using a variety of acyl chlorides in the presence of pyridine in chloroform.[1] For derivatives where the corresponding acyl chloride was not commercially available, the carboxylic acid was activated with 1,1'-carbonyldiimidazole (CDI) in the presence of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by reaction with indoline-5-sulfonamide.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA I, II, IX, and XII was determined using a stopped-flow technique to measure the CO₂ hydration reaction.
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Protocol: An Applied Photophysics stopped-flow instrument was used to measure the enzyme-catalyzed CO₂ hydration. The change in pH, monitored by a pH indicator, was observed over time. The inhibition constants (Kᵢ) were calculated from the dose-response curves of the inhibitors against each carbonic anhydrase isoform. The data represents the mean of at least three separate experiments.[1]
MTT Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated against the MCF7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for antiproliferative activity.
Protocol: MCF7 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the indoline-5-sulfonamide derivatives and incubated for 72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions. Following treatment, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm. The IC₅₀ values were then calculated from the dose-response curves.[1]
Signaling Pathway Context
The enhanced anticancer activity of certain indoline-5-sulfonamide derivatives, particularly under hypoxic conditions, is linked to the inhibition of carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme whose expression is upregulated by Hypoxia-Inducible Factor 1α (HIF-1α) in the low-oxygen environment of solid tumors.
Caption: Hypoxia-induced CAIX signaling pathway and its inhibition.
By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH. This pH dysregulation is crucial for tumor cell survival, proliferation, and invasion. Potent indoline-5-sulfonamide inhibitors of CAIX, such as compound 4f, disrupt this adaptive mechanism, leading to increased cancer cell death, especially in the hypoxic core of tumors.[1]
References
A Comparative Analysis of Inhibitor Potency Against Hypoxic Tumor-Associated Carbonic Anhydrases IX and XII
For Immediate Release
This guide provides a detailed comparative study of the inhibitory potency of various chemical compounds against human carbonic anhydrase IX (CA IX) and XII (CA XII). These two isoforms are transmembrane enzymes that are overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment.[1][2][3][4] Their inhibition is a validated and promising strategy for the development of novel anticancer therapies.[1][3][5] This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of several classes of compounds against the catalytic domains of recombinant human CA IX and CA XII are summarized below. The data, presented as inhibition constants (Kᵢ), are compiled from multiple studies. Lower Kᵢ values indicate higher inhibitory potency. The primary classes of inhibitors discussed include ureido-substituted benzenesulfonamides, coumarins, and psoralen derivatives.
| Compound Class | Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity (XII/IX) | Reference |
| Sulfonamides | Acetazolamide (AAZ) | 25 | 5.7 | 0.23 | [6][7] |
| U-CH₃ (SLC-0111) | 45 | - | - | [6][8] | |
| U-F | - | - | - | [8] | |
| U-NO₂ | - | - | - | [8] | |
| Coumarins | Coladonin 6 | 90 | 210 | 2.33 | [6] |
| Derivative 7a | 150 | - | - | [6] | |
| Derivative 7e | 70 | 110 | 1.57 | [6] | |
| Derivative 7f | 130 | - | - | [6] | |
| Psoralens & Coumarins | EMAC10157a-g | Low µM to nM | Low µM to nM | - | [2][9] |
| EMAC10160a-g | Low µM to nM | Low µM to nM | - | [2][9] |
Note: A hyphen (-) indicates that the specific data point was not available in the cited sources. The selectivity index is calculated as the ratio of Kᵢ(hCA XII) / Kᵢ(hCA IX). A value > 1 indicates selectivity for CA IX, while a value < 1 indicates selectivity for CA XII.
Ureido-substituted benzenesulfonamides (USBs) have been identified as potent and selective inhibitors of the tumor-associated isoforms CA IX and XII over the cytosolic off-target isoform CA II.[8] For instance, SLC-0111 (U-CH₃) is a notable USB that has advanced to clinical trials.[4][10] Coumarins and their psoralen analogues represent another significant class of inhibitors.[2][9] These compounds have been shown to be active against CA IX and XII in the low micromolar to nanomolar range, with some derivatives exhibiting high selectivity for the tumor-associated isoforms over the cytosolic isoforms CA I and II.[2][9] For example, coladonin 6 and its trifluoroacetyl derivative 7e have demonstrated strong and selective inhibition of hCA IX and hCA XII.[6]
Experimental Protocols
The determination of inhibitory potency against CA IX and CA XII is predominantly conducted using a stopped-flow CO₂ hydration assay.[7][9] This method measures the enzyme's catalytic activity in the presence and absence of an inhibitor.
Stopped-Flow CO₂ Hydration Assay:
This technique monitors the initial rates of the CA-catalyzed CO₂ hydration reaction. The assay is performed using a stopped-flow instrument.
-
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
-
Reagents:
-
Recombinant human carbonic anhydrase (catalytic domain of CA IX or CA XII)
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Inhibitor compound at various concentrations
-
-
Procedure:
-
Solutions of the recombinant CA enzyme and the test inhibitor at various concentrations are prepared in the buffer.
-
The enzyme and inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial velocity of the catalyzed reaction is measured by monitoring the change in absorbance of the pH indicator over a short period (typically 10-100 seconds).
-
The uncatalyzed rate of CO₂ hydration (in the absence of the enzyme) is subtracted from the observed rates.
-
Inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, analyzing the initial velocity data at different substrate (CO₂) and inhibitor concentrations.[2]
-
Visualizations
Experimental Workflow for CA Inhibition Assay
References
- 1. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers [mdpi.com]
A Comparative Analysis: 1-Acetylindoline-5-sulfonamide Derivatives Versus Acetazolamide as Carbonic Anhydrase Inhibitors
For Immediate Release
This guide presents a comprehensive benchmark analysis of 1-acetylindoline-5-sulfonamide derivatives against the well-established carbonic anhydrase (CA) inhibitor, acetazolamide. The following data and protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting carbonic anhydrase, particularly for applications in glaucoma and other CA-related disorders.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a selection of 1-acylindoline-5-sulfonamides and the benchmark compound, acetazolamide, was evaluated against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a direct comparison of their potency and selectivity. Lower Kᵢ values indicate more potent inhibition.
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
| 4a | CH₃ | 101.9 | 68.3 | 389.2 | 98.4 |
| 4f | 3-Cl-C₆H₄ | 75.8 | 50.1 | 132.8 | 41.3 |
| 4g | 4-Cl-C₆H₄ | 89.1 | 60.2 | 412.5 | 105.7 |
| 4h | 3,4-Cl₂-C₆H₃ | 95.4 | 65.8 | 433.1 | 110.2 |
| 10 | Benzyl | 254.3 | 150.7 | 876.5 | 215.3 |
Data sourced from a study on indoline-5-sulfonamides as inhibitors of cancer-related carbonic anhydrases.[1] The study highlights that the replacement of the 1-aminoindane scaffold with an indoline core generally leads to a notable increase in activity against the cytosolic isoforms hCA I and hCA II.[1] Notably, derivatives like the 4-chloro (4g) and 3,4-dichloro (4h) compounds show selectivity over hCA I and hCA IX, with Kᵢ values for hCA II that are comparable to each other.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Synthesis of 1-Acylindoline-5-sulfonamides (General Procedure)
The synthesis of the 1-acylindoline-5-sulfonamide derivatives involves a multi-step process starting from indoline.
-
Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.[1]
-
Chlorosulfonylation: The resulting 1-acetylindoline undergoes chlorosulfonylation to produce 5-(chlorosulfonyl)-1-acetylindoline.[1]
-
Ammonolysis: The chlorosulfonyl derivative is then treated with ammonia in a suitable solvent like THF to form this compound.[1]
-
Hydrolysis: The acetyl group is removed by acid hydrolysis to yield the core intermediate, indoline-5-sulfonamide.[1]
-
Acylation: Finally, the indoline-5-sulfonamide is acylated with various acyl chlorides in the presence of a base like pyridine in a solvent such as chloroform to yield the target 1-acylindoline-5-sulfonamides.[1]
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
The inhibitory potency of the synthesized compounds against different hCA isoforms is determined using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a colorimetric indicator.
-
Reagents and Buffers:
-
Enzyme: Recombinant human CA isoforms (I, II, IX, XII).
-
Substrate: CO₂-saturated water.
-
Indicator: p-Nitrophenol or a similar pH indicator.
-
Buffer: Tris-HCl or a similar buffer system.
-
-
Procedure:
-
Solutions of the enzyme and the inhibitor at various concentrations are prepared in the buffer.
-
The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for binding.
-
The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.
-
Inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
Animal models, particularly rabbits, are widely used to evaluate the efficacy of potential anti-glaucoma agents in lowering intraocular pressure.
-
Animal Model: New Zealand white rabbits are a commonly used model for glaucoma research. Ocular hypertension can be induced by various methods, including the injection of microbeads into the anterior chamber to obstruct aqueous humor outflow.[2]
-
Tonometry Procedure:
-
Animal Handling and Anesthesia: Rabbits are gently restrained. A topical anesthetic (e.g., proparacaine 0.5%) is applied to the cornea.[3][4] For more invasive or prolonged measurements, general anesthesia may be used.[5]
-
IOP Measurement: A calibrated tonometer (e.g., Tono-Pen, rebound tonometer) is used to measure the IOP. The tonometer probe is gently applied to the central cornea, and multiple readings are taken to ensure accuracy.[3][5][6][7]
-
Baseline and Post-treatment Readings: Baseline IOP is measured before the administration of the test compound. After topical or systemic administration of the compound, IOP is measured at regular intervals to determine the onset, magnitude, and duration of the pressure-lowering effect.[3]
-
-
Induction of Ocular Hypertension (Microbead Method):
-
A sterile suspension of latex or magnetic microbeads is prepared.[2][8]
-
Under anesthesia, a small volume of the microbead suspension is injected into the anterior chamber of the rabbit's eye using a fine-gauge needle.[2][9]
-
The microbeads physically obstruct the trabecular meshwork, leading to a sustained increase in IOP, mimicking a glaucomatous condition.[2]
-
Visualized Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: Role of Carbonic Anhydrase II in Aqueous Humor Production and IOP.
Caption: Workflow for Determining Carbonic Anhydrase Inhibitory Potency.
Caption: Workflow for In Vivo Evaluation of IOP-Lowering Agents in Rabbits.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Methods to Induce Chronic Ocular Hypertension: Reliable Rodent Models as a Platform for Cell Transplantation and Other Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Mechanisms of Novel Sulfonamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to a burgeoning interest in sulfonamide derivatives. These compounds, characterized by the versatile SO₂NH₂ functional group, have demonstrated significant antiproliferative activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of newly synthesized sulfonamide compounds, delving into their mechanisms of action with supporting experimental data. We aim to equip researchers with the necessary information to advance the development of this promising class of therapeutic agents.
Comparative Antiproliferative Activity
The efficacy of novel sulfonamide compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, are summarized below. This data highlights the differential sensitivity of cancer cells to these emerging drug candidates.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 | MCF-7 (Breast) | 3.82 ± 0.2 | [1] |
| MDA-MB-231 (Breast) | 2.26 ± 0.1 | [1] | |
| Compound 11f | PC-3 (Prostate) | 4.08 | [2] |
| MGC-803 (Gastric) | 13.7 | [2] | |
| Compound 6 | HCT-116 (Colorectal) | 3.53 | [3] |
| HepG-2 (Liver) | 3.33 | [3] | |
| MCF-7 (Breast) | 4.31 | [3] | |
| Compound 15 | HCT-116 (Colorectal) | 3.66 | [3] |
| HepG-2 (Liver) | 3.31 | [3] | |
| MCF-7 (Breast) | 4.29 | [3] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [4] |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [4] | |
| MCF-7 (Breast) | 7.13 ± 0.13 | [4] | |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa (Cervical) | 10.9 ± 1.01 | [4] |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | [4] | |
| MCF-7 (Breast) | 12.21 ± 0.93 | [4] |
Key Antiproliferative Mechanisms and Signaling Pathways
New sulfonamide derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis. These processes are often triggered by the inhibition of key enzymes and disruption of critical signaling pathways.
Carbonic Anhydrase Inhibition
A prominent mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These enzymes play a crucial role in regulating pH in the tumor microenvironment. Their inhibition leads to intracellular acidification, which can trigger apoptosis.
Cell Cycle Arrest
Studies have consistently shown that novel sulfonamides can halt the progression of the cell cycle at various phases. For instance, some compounds induce a G2/M phase arrest, while others cause arrest in the G0/G1 or S phase.[3][6][7][8] This disruption of the normal cell cycle prevents cancer cell proliferation.
Caption: Sulfonamide-induced cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which sulfonamides eliminate cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Evidence for apoptosis induction includes the activation of caspases (caspase-3, -8, and -9), changes in the expression of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), and DNA fragmentation.[1][3][6]
Caption: Intrinsic and extrinsic apoptosis pathways.
Inhibition of Tyrosine Kinases
Several sulfonamide derivatives have been shown to inhibit tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[9][10] By blocking these kinases, sulfonamides can effectively cut off the blood supply to tumors and inhibit their growth.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][11][12]
Caption: MTT assay experimental workflow.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest the treated and control cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.[5][13]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16]
Conclusion
The new generation of sulfonamide compounds presents a diverse and potent arsenal in the fight against cancer. Their multifaceted mechanisms of action, including the induction of cell cycle arrest and apoptosis through various signaling pathways, underscore their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of these promising anticancer agents. Future studies should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy, and elucidating the full spectrum of their molecular targets to pave the way for their clinical translation.
References
- 1. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Antiproliferative Evaluation of Novel Sulfanilamide Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation in Carbonic Anhydrase Inhibition QSAR Studies
An objective comparison of cross-validation techniques for the robust development of predictive models for carbonic anhydrase inhibitors.
In the pursuit of novel and potent carbonic anhydrase (CA) inhibitors, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool. By correlating the chemical structures of compounds with their biological activities, QSAR models can significantly expedite the drug discovery process. However, the predictive power and reliability of any QSAR model are fundamentally dependent on rigorous validation. This guide provides a comparative overview of key cross-validation techniques used in the context of carbonic anhydrase inhibition data, offering researchers and drug development professionals a basis for selecting the most appropriate validation strategy.
The Central Role of Cross-Validation in QSAR
Cross-validation is a statistical method used to estimate the performance of machine learning models.[1] It is a critical step in QSAR model development to ensure that the model is not overfitted to the training data and can generalize to new, unseen compounds.[2] The primary goal is to assess how the results of a statistical analysis will generalize to an independent data set.
Comparison of Cross-Validation Techniques
The most commonly employed internal validation techniques in QSAR studies for carbonic anhydrase inhibitors are k-fold cross-validation and its specific variant, leave-one-out cross-validation (LOOCV). Other methods such as bootstrapping and y-randomization also play crucial roles in assessing model robustness.
| Technique | Principle | Advantages | Disadvantages | Typical Application in CA QSAR |
| k-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. | - Reduces bias compared to a single train-test split.[3] - Lower variance and less computationally expensive than LOOCV for large datasets. | - Performance can be sensitive to the choice of 'k'. - The estimation of prediction error can be sensitive to the random partitioning of the data. | Often used for larger datasets of CA inhibitors to obtain a robust estimate of model performance. |
| Leave-One-Out (LOO) CV | A special case of k-fold cross-validation where k equals the number of compounds in the dataset. In each iteration, a single compound is held out for validation, and the model is trained on the remaining compounds. | - Provides a nearly unbiased estimate of the true prediction error. - Deterministic: produces the same result every time on the same dataset. | - Computationally very expensive for large datasets. - Can have high variance in the prediction error estimate. | Frequently employed in QSAR studies of CA inhibitors, especially when the dataset size is small to moderate.[4] |
| Bootstrapping | Samples are randomly drawn with replacement from the original dataset to create multiple bootstrap datasets of the same size as the original. For each bootstrap sample, the unsampled data points are used as the validation set. | - Provides an estimate of the uncertainty of the model's performance. - Useful for small datasets. | - Can introduce a pessimistic bias in the error estimate. - The results can be influenced by the random sampling. | Used to assess the stability and robustness of QSAR models for CA inhibitors. |
| Y-Randomization | The biological activity values (y-variable) are randomly shuffled, and a new QSAR model is built using the original independent variables. This process is repeated multiple times. | - A crucial test to detect chance correlations and assess the risk of overfitting.[1] | - Does not directly measure the predictive performance on new data. | An essential validation step to ensure that the developed QSAR model is not a result of a chance correlation between the descriptors and the CA inhibition data. |
Experimental Protocols
A fundamental aspect of developing a reliable QSAR model is the quality of the input biological data. The following is a generalized protocol for an in vitro carbonic anhydrase inhibition assay, which is a common method for obtaining the inhibition data (e.g., IC₅₀ or Kᵢ values) used in QSAR studies.
Objective: To determine the inhibitory potency of test compounds against a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
Substrate: 4-nitrophenyl acetate (NPA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store at 4°C.
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions. Further dilutions are made in the assay buffer.
-
Prepare the NPA substrate solution in a solvent like acetonitrile or DMSO.
-
-
Assay Protocol:
-
Add a small volume of the test compound dilutions or control solutions to the wells of a 96-well plate.
-
Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Immediately measure the change in absorbance at ~400 nm over time using a microplate reader in kinetic mode. The product of the reaction, 4-nitrophenol, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the dose-response data to a suitable equation.
-
Visualizing the Workflow
Diagram 1: General QSAR Model Development and Validation Workflow
A flowchart of the QSAR model development and validation process.
Diagram 2: k-Fold Cross-Validation Process
The process of 5-fold cross-validation.
Diagram 3: Leave-One-Out Cross-Validation (LOOCV) Process
The process of leave-one-out cross-validation.
Diagram 4: Carbonic Anhydrase Inhibition by a Sulfonamide
Simplified mechanism of carbonic anhydrase inhibition.
Conclusion
The selection of a cross-validation technique is not a one-size-fits-all decision and depends on factors such as the size of the dataset, the computational resources available, and the specific goals of the QSAR study. For smaller datasets of carbonic anhydrase inhibitors, LOOCV is a common and appropriate choice due to its low bias. For larger datasets, k-fold cross-validation offers a more computationally efficient and lower-variance alternative. Regardless of the chosen method, it is crucial to supplement it with other validation strategies like y-randomization to ensure the development of a truly robust and predictive QSAR model. By carefully considering these factors and employing rigorous validation, researchers can build more reliable models to guide the design of novel and effective carbonic anhydrase inhibitors.
References
- 1. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 2. Prediction reliability of QSAR models: an overview of various validation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of QSAR models based on combinations of genetic algorithm, stepwise multiple linear regression, and artificial neural network methods to predict Kd of some derivatives of aromatic sulfonamides as carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indoline Scaffold: A Comparative Analysis in Carbonic Anhydrase Inhibition
A deep dive into the performance of indoline-based inhibitors versus other heterocyclic systems, supported by experimental data, for researchers and drug development professionals.
The quest for potent and selective carbonic anhydrase (CA) inhibitors is a cornerstone of therapeutic development for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] The chemical scaffold of these inhibitors plays a pivotal role in determining their efficacy and isoform selectivity. This guide provides a comparative analysis of the indoline scaffold against other prominent heterocyclic systems in the context of CA inhibition, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of Heterocyclic CA Inhibitors
The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a more potent inhibitor. The following table summarizes the Kᵢ values of representative indoline-based inhibitors and compares them with compounds featuring other heterocyclic scaffolds against several key human CA (hCA) isoforms.
| Scaffold | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Indoline | 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f) | - | - | 132.8 | 41.3 | [4] |
| Indoline | Indolin-2-one derivative | 42 - 8550.9 | 5.9 - 761 | - | - | [5] |
| Indole | Indole-based benzenesulfonamide (2a) | - | 5.9 | - | - | [6] |
| Thiadiazole | Acetazolamide-based derivative | 3 - 12 | >16.7 | - | - | [1] |
| Thiadiazole | 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide | - | 121-438 | 0.61-39 | 0.61-39 | [2] |
| Pyrrole | 1,5-Diarylpyrrole-3-carboxamide | 781 - 2151 | - | - | - | [2] |
| Pyridine | 1,4-dihydro-4-oxo-3-pyridinesulfonamide | 1090 - 12100 | 50.5 - 172 | 5.2 - 118 | 8.7 - 381 | [2] |
| Coumarin | Sulfocoumarin derivative (17) | - | - | >21.2 | 2.8 | [7] |
Note: "-" indicates data not reported in the cited source.
The data reveals that the indoline scaffold can produce potent inhibitors of cancer-related isoforms hCA IX and XII.[4] For instance, 1-(3-chlorobenzoyl)indoline-5-sulfonamide shows significant inhibition of hCA XII with a Kᵢ of 41.3 nM.[4] Other indole-based compounds have demonstrated high potency and selectivity for the ubiquitous hCA II isoform.[6] When compared to other heterocyclic systems, thiadiazole derivatives, such as acetazolamide, have long been established as potent, broad-spectrum CA inhibitors.[1][8] More recent thiadiazole derivatives show impressive selectivity for tumor-associated isoforms.[2] Pyridine-based sulfonamides also exhibit potent inhibition, particularly against hCA IX and XII.[2] Coumarins represent a different class of inhibitors that show remarkable potency and selectivity for hCA XII.[7]
Experimental Protocols
The determination of inhibitory activity is crucial for comparing the efficacy of different compounds. A widely used method is the stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic activity. An alternative and common spectrophotometric method is the p-nitrophenyl acetate (p-NPA) hydrolysis assay.
p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
This assay is based on the principle that carbonic anhydrase can hydrolyze the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[9] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[9][10] The presence of an inhibitor reduces the rate of this reaction, and the extent of this reduction is proportional to the inhibitor's potency.[9]
Materials and Reagents: [9]
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Inhibitor: Test compounds (e.g., indoline derivatives) and a known CA inhibitor as a positive control (e.g., Acetazolamide).
-
Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds.
-
Instrumentation: 96-well microplate reader capable of kinetic measurements at 400-405 nm.
Procedure: [9]
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in the assay buffer and store it at -20°C or -80°C.
-
Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration just before the assay.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add assay buffer to the appropriate wells.
-
Add the inhibitor working solution (or DMSO for the control with maximum activity).
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
-
Signaling Pathway and Experimental Workflow
Carbonic anhydrases play a crucial role in cellular pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][12][13] This fundamental reaction is integral to numerous physiological and pathological processes.[3][11] In the context of cancer, tumor-associated isoforms like hCA IX and XII contribute to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis.[4]
Caption: Role of CA IX in tumor acidosis and the inhibitory action of indoline-based compounds.
The diagram above illustrates the catalytic role of the transmembrane enzyme CA IX in the acidic tumor microenvironment. Intracellular CO₂, a product of metabolism, diffuses out of the cell and is rapidly converted by CA IX to protons and bicarbonate in the extracellular space. The resulting acidification promotes tumor growth and spread. Indoline-based inhibitors can block the activity of CA IX, thereby reducing extracellular acidity and potentially hindering tumor progression.
Caption: A typical workflow for the development of novel carbonic anhydrase inhibitors.
This workflow outlines the key stages in the discovery and development of new CA inhibitors. It begins with the chemical synthesis of various heterocyclic compounds, including those with an indoline scaffold. Following purification and structural confirmation, the compounds are screened for their inhibitory activity against a panel of CA isoforms. The resulting data is analyzed to determine potency (IC₅₀ and Kᵢ values) and to establish structure-activity relationships, which guide the design and synthesis of improved "lead" compounds in an iterative cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid and Chimeric Heterocycles for the Inhibition of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
In Vivo Efficacy of 1-Acylindoline-5-sulfonamides: A Comparative Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1-acylindoline-5-sulfonamides, a promising class of anticancer agents targeting carbonic anhydrase IX (CA IX) and XII (CA XII). We present a detailed experimental design, comparative data with established therapies, and requisite protocols to facilitate the evaluation of these compounds in preclinical settings.
Introduction
1-Acylindoline-5-sulfonamides are a novel class of sulfonamide-based inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes are pivotal in maintaining pH homeostasis in hypoxic solid tumors, creating an acidic microenvironment that promotes tumor progression, metastasis, and resistance to conventional therapies.[1][2] By inhibiting CA IX and XII, 1-acylindoline-5-sulfonamides offer a targeted approach to disrupt this crucial cellular machinery. This guide outlines a robust in vivo experimental design to validate the efficacy of these compounds, using a representative candidate, "Compound 4f," which has demonstrated potent in vitro activity against breast cancer cell lines.[1][2][3]
Comparative Analysis of Anticancer Efficacy
To contextualize the therapeutic potential of 1-acylindoline-5-sulfonamides, we present a comparative analysis of "Compound 4f" against a standard chemotherapeutic agent, Doxorubicin, and a clinically advanced CA IX/XII inhibitor, SLC-0111. The following tables summarize hypothetical, yet realistic, quantitative data from a murine xenograft model of triple-negative breast cancer (MDA-MB-231).
Table 1: Antitumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10% DMSO, p.o., daily | 1500 ± 250 | - |
| Compound 4f | 50 mg/kg, p.o., daily | 600 ± 150 | 60 |
| SLC-0111 | 100 mg/kg, p.o., daily | 675 ± 180 | 55 |
| Doxorubicin | 2 mg/kg, i.p., twice weekly | 750 ± 200 | 50 |
| Compound 4f + Doxorubicin | 50 mg/kg p.o. daily + 2 mg/kg i.p. twice weekly | 300 ± 100 | 80 |
Table 2: Analysis of Angiogenesis in Tumor Tissue
| Treatment Group | Microvessel Density (vessels/mm²) |
| Vehicle Control | 45 ± 8 |
| Compound 4f | 20 ± 5 |
| SLC-0111 | 22 ± 6 |
| Doxorubicin | 35 ± 7 |
Signaling Pathway and Experimental Workflow
To visually delineate the mechanism of action and the experimental plan, the following diagrams are provided.
Caption: Mechanism of action of 1-acylindoline-5-sulfonamides.
Caption: Workflow for in vivo efficacy validation.
Experimental Protocols
Subcutaneous Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Cell Preparation: Cells are cultured in DMEM with 10% FBS. At 80-90% confluency, cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: 100 µL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements three times a week. Tumor volume is calculated using the formula: (width² x length)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
-
Procedure: 0.5 mL of Matrigel, supplemented with a pro-angiogenic factor (e.g., bFGF) and the test compound (Compound 4f or vehicle), is injected subcutaneously into the flank of nude mice.
-
Analysis: After 7-10 days, the Matrigel plugs are harvested. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plugs, which correlates with the degree of vascularization.
Immunohistochemistry for Microvessel Density
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained with an anti-CD31 antibody to identify endothelial cells, a marker for blood vessels.
-
Quantification: Microvessel density is determined by counting the number of CD31-positive vessels in multiple high-power fields under a microscope.
Conclusion
This guide provides a structured and comparative approach to the in vivo validation of 1-acylindoline-5-sulfonamides. The proposed experimental design, leveraging established xenograft models and relevant comparators, will enable a thorough assessment of their therapeutic potential. The detailed protocols and visual aids are intended to facilitate the practical implementation of these studies, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colorectal cancer tumorigenesis by ursolic acid and doxorubicin is mediated by targeting the Akt signaling pathway and activating the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, necessitates rigorous structural confirmation. This guide provides an objective comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification of these molecules. Additionally, it explores complementary analytical methods that provide further structural insights. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical strategies for their work.
Core Spectroscopic Techniques: A Comparative Overview
The synergistic use of IR, NMR, and Mass Spectrometry provides a comprehensive understanding of a synthesized sulfonamide's structure. Each technique offers unique and complementary information, moving from the identification of functional groups to the precise mapping of the molecular framework and confirmation of its molecular weight.
Data Presentation: At-a-Glance Spectroscopic Data for Sulfonamides
The following tables summarize the characteristic quantitative data obtained from each spectroscopic method for the confirmation of the sulfonamide functional group and overall molecular structure.
Table 1: Key Infrared (IR) Absorption Bands for Sulfonamides
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3390 - 3229 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1344 - 1317 |
| S=O (Sulfonyl) | Symmetric Stretching | 1187 - 1147 |
| S-N | Stretching | 928 - 906 |
| Aromatic C=C | Stretching | ~1600 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Sulfonamides
| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) |
| ¹H | Sulfonamide N-H | 8.78 - 10.15 (can be broad and exchangeable with D₂O) |
| ¹H | Aromatic Protons | 6.5 - 8.5 |
| ¹³C | Aromatic Carbons | 111 - 161 |
| ¹³C | Carbonyl Carbon (in acetamido derivatives) | ~169 |
| ¹³C | Methyl Carbon (in acetamido derivatives) | ~24 |
Table 3: Common Fragmentation Patterns in Mass Spectrometry (MS) of Sulfonamides
| m/z Value | Ion Description | Significance |
| [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. |
| 156 | [H₂N-C₆H₄-SO₂]⁺ | Characteristic fragment of the sulfanilamide core. |
| 108 | [H₂N-C₆H₄-O]⁺ | Resulting from rearrangement. |
| 92 | [H₂N-C₆H₄]⁺ | Arises from the loss of SO₂ from the m/z 156 fragment. |
| Loss of 64 (SO₂) | [M+H - SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides.[1] |
Visualizing the Analytical Workflow
A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of newly synthesized compounds. The following diagrams illustrate the general workflow for spectroscopic analysis and the decision-making process based on the integration of data from multiple techniques.
Caption: General workflow for the synthesis and spectroscopic validation of a sulfonamide.
Caption: Logical relationship between different spectroscopic data points in determining the final structure.
Detailed Experimental Protocols
Reproducible and accurate data are contingent on standardized experimental procedures. The following are generalized protocols for the spectroscopic analysis of sulfonamides.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, thoroughly grind a small amount of the dried sulfonamide with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the N-H and S=O stretching vibrations of the sulfonamide group, as well as other functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sulfonamide sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Standard parameters for acquisition are typically used, with adjustments for concentration and solvent.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for chemical shifts, integration (proton ratios), and coupling patterns to determine the connectivity of protons.
-
Analyze the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
The presence of a signal in the 8.78-10.15 ppm range in the ¹H spectrum is indicative of the sulfonamide N-H proton.[2]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Instrumentation:
-
Analyze the sample using a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source.[3]
-
-
Data Acquisition:
-
Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecular ion [M+H]⁺.[3]
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak to confirm the molecular weight of the synthesized compound.
-
Analyze the fragmentation pattern for characteristic ions that support the sulfonamide structure, such as the fragments at m/z 156, 108, and 92.[4]
-
Alternative and Complementary Analytical Techniques
While IR, NMR, and MS are the cornerstones of structural elucidation, other techniques can provide valuable, often definitive, information.
Table 4: Comparison of Alternative/Complementary Analytical Techniques
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, and bond angles. | Provides unambiguous, definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by electrons | Information about conjugated systems and chromophores. | Simple, rapid, and useful for quantitative analysis. | Provides limited structural information; not a primary tool for structural confirmation. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition | Percentage of C, H, N, and S. | Confirms the empirical and molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
References
Safety Operating Guide
Proper Disposal of 1-Acetylindoline-5-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Acetylindoline-5-sulfonamide, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).[1] This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the substance as hazardous waste.[1]
1. Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and vials.[1][2][3]
-
It is critical to segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[1][2]
2. Containerization:
-
Use a dedicated, approved, and chemically compatible hazardous waste container.[1][2] High-density polyethylene (HDPE) containers are generally suitable.[2]
-
The container must be in good condition with a secure, leak-proof lid.[1][2]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][2]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be near the point of generation and under the control of laboratory personnel.[1]
-
The storage area should be away from incompatible materials.[2]
4. Disposal of Contaminated Materials:
-
Solid Waste: Collect any contaminated solid materials, such as absorbent pads, weighing paper, and gloves, in the designated hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Empty Containers: Containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[2]
5. Professional Disposal:
-
Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[3] These companies are equipped to handle, transport, and dispose of hazardous materials in compliance with all environmental regulations.[3]
-
Never dispose of this compound down the drain or in regular solid waste, as this can lead to environmental contamination.[2]
Spill Management
In the event of a spill, immediate action is necessary to prevent the spread of the chemical and protect personnel.
-
Ensure adequate ventilation. [3]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[3]
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material.[3]
-
Place the collected material into an appropriate, labeled container for disposal.[3]
-
Decontaminate the spill area thoroughly with soap and water.[3]
Summary of Disposal Guidelines
| Item | Procedure |
| Pure Compound & Solutions | Collect in a labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware | Dispose of in the same hazardous waste container as the pure compound. |
| Empty Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, or dispose of the unrinsed container as hazardous waste.[2] |
| Spill Residue | Collect with absorbent material and place in a labeled hazardous waste container.[3] |
| Final Disposal Method | Transfer to a licensed chemical waste management company.[3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Acetylindoline-5-sulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling and disposal of 1-Acetylindoline-5-sulfonamide, fostering a secure and productive research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are skin and eye irritation. In its powdered form, it can also pose an inhalation hazard.
Summary of Hazards:
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation upon contact. |
| Eye Irritation | Causes serious eye irritation. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
| Inhalation | Dust may cause respiratory tract irritation. |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl Rubber or Viton Gloves | While specific permeation data for this compound is not available, this compound is an aromatic sulfonamide. Aromatic hydrocarbons and related compounds can degrade common glove materials like nitrile. Butyl rubber and Viton offer superior resistance to a broad range of aromatic and chlorinated compounds and are therefore recommended for robust protection.[1][2][3][4][5][6][7][8] For incidental splash contact, double-gloving with nitrile gloves may be considered, but gloves should be changed immediately upon contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from dust particles and accidental splashes. |
| Face Shield (in addition to glasses/goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Respiratory Protection | NIOSH-approved N95 Particulate Respirator | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. An N95 respirator will filter at least 95% of airborne particles and is suitable for non-oil-based particulates like this compound dust. |
| Protective Clothing | Laboratory Coat | Provides a removable barrier to protect personal clothing from contamination. |
| Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: If possible, conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, use a well-ventilated area and ensure a NIOSH-approved N95 respirator is worn. Cover the work surface with absorbent, disposable bench paper.
2. Handling:
-
Weighing: When weighing the powder, use a spatula to gently transfer the material to a weigh boat or container. Avoid pouring directly from the bottle to minimize dust generation.
-
Dissolving/Dispensing: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If transferring the powder to another container, do so carefully to avoid creating airborne dust.
3. Cleanup and Spill Management:
-
Decontamination: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect the initial solvent rinse as hazardous waste.
-
Spill Response:
-
Minor Spills (Powder): Do not dry sweep. Gently cover the spill with wet paper towels to avoid raising dust. Carefully wipe up the material, placing the contaminated paper towels in a sealed container for hazardous waste disposal.
-
Minor Spills (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and respirator if worn). Dispose of single-use PPE in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.
Detailed Disposal Procedures
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all solid waste, including contaminated gloves, weigh boats, pipette tips, and absorbent paper, in a dedicated hazardous waste container.
-
Collect all liquid waste, including unused solutions and solvent rinses from decontamination, in a separate, compatible hazardous waste container.
2. Container Management:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration if in solution, and the date you first added waste to the container.
3. Decontamination of Empty Containers:
-
A container that has held this compound must be decontaminated before it can be disposed of as regular trash or recycled.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect all three rinses as hazardous liquid waste.
-
After triple rinsing, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's procedures for decontaminated containers.
-
4. Storage and Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal. Provide them with a complete and accurate description of the waste.
References
- 1. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. gloves-online.com [gloves-online.com]
- 8. oxwork.com [oxwork.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
